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  • Product: Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride
  • CAS: 2031258-52-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-azaspiro[3.4]octane-1-carboxylate: CAS Registry Number, Isomeric Landscape, Synthesis, and Chiral Separation

For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds have emerged as crucial motifs in modern medicinal chemistry, offering a unique three-dimensional architecture that can l...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have emerged as crucial motifs in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved pharmacological properties. Among these, the 2-azaspiro[3.4]octane framework is of particular interest due to its structural rigidity and novelty. This guide provides a comprehensive technical overview of a key derivative, methyl 2-azaspiro[3.4]octane-1-carboxylate, focusing on its chemical identity, isomeric complexity, synthetic pathways, and the critical aspect of chiral separation. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this promising scaffold.

Part 1: Chemical Identity and CAS Registry Number

A crucial first step in the characterization of any chemical entity is the assignment of its unique Chemical Abstracts Service (CAS) Registry Number. For methyl 2-azaspiro[3.4]octane-1-carboxylate, the CAS number for its hydrochloride salt is 2031258-52-1 [1][2]. It is important to note that the free base would possess a different CAS number. The molecular formula for the free base is C9H15NO2, with a molecular weight of 169.22 g/mol .

It is also critical to distinguish this compound from its positional isomers, which have different CAS numbers. For example, methyl 2-oxo-1-azaspiro[3.4]octane-6-carboxylate has the CAS number 2995277-16-0[3].

Part 2: The Isomeric Landscape of Methyl 2-azaspiro[3.4]octane-1-carboxylate

The structure of methyl 2-azaspiro[3.4]octane-1-carboxylate contains two stereocenters, leading to the possibility of multiple stereoisomers. The spirocyclic nature of the carbon at position 4 and the substituted carbon at position 1 are the sources of this chirality.

This gives rise to two pairs of enantiomers, which are diastereomers of each other. The four possible stereoisomers are:

  • (1R, 4R)-methyl 2-azaspiro[3.4]octane-1-carboxylate

  • (1S, 4S)-methyl 2-azaspiro[3.4]octane-1-carboxylate

  • (1R, 4S)-methyl 2-azaspiro[3.4]octane-1-carboxylate

  • (1S, 4R)-methyl 2-azaspiro[3.4]octane-1-carboxylate

The first two are an enantiomeric pair, as are the last two. The relationship between the (1R, 4R) and (1R, 4S) isomers, for example, is diastereomeric. The precise control and characterization of these isomers are paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

A related positional isomer, methyl (2r,4s)-5-azaspiro[3.4]octane-2-carboxylate, has a registered CAS number of 2260917-57-3, highlighting the importance of precise nomenclature in defining the desired molecule[4][5].

Part 3: Synthesis of the 2-Azaspiro[3.4]octane Core and Target Molecule

The synthesis of the 2-azaspiro[3.4]octane core can be achieved through various strategies, often involving the construction of either the azetidine or the cyclopentane ring onto a pre-existing cyclic precursor[6][7]. A plausible and efficient approach to methyl 2-azaspiro[3.4]octane-1-carboxylate is outlined below.

Proposed Synthetic Pathway

G A 1,1-Cyclopentanedimethanol B 1,1-Bis(tosyloxymethyl)cyclopentane A->B TsCl, Pyridine C N-Protected Methyl 2-amino-3-(1-(tosyloxymethyl)cyclopentyl)propanoate B->C N-Protected Glycine Methyl Ester, Strong Base (e.g., NaH) D N-Protected Methyl 2-azaspiro[3.4]octane-1-carboxylate C->D Intramolecular Cyclization E Methyl 2-azaspiro[3.4]octane-1-carboxylate D->E Deprotection

Caption: Proposed synthetic pathway for methyl 2-azaspiro[3.4]octane-1-carboxylate.

Illustrative Experimental Protocol

Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclopentane

  • To a solution of 1,1-cyclopentanedimethanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1,1-bis(tosyloxymethyl)cyclopentane.

Step 2: Synthesis of N-Protected Methyl 2-azaspiro[3.4]octane-1-carboxylate

  • To a suspension of a strong base such as sodium hydride (2.5 eq) in anhydrous DMF, add a solution of an N-protected glycine methyl ester (e.g., N-Boc-glycine methyl ester) (1.0 eq) in DMF at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 1,1-bis(tosyloxymethyl)cyclopentane (1.1 eq) in DMF.

  • Allow the reaction to warm to room temperature and then heat to facilitate both the initial alkylation and the subsequent intramolecular cyclization. The optimal temperature and reaction time should be determined empirically.

  • After completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the N-protected methyl 2-azaspiro[3.4]octane-1-carboxylate.

Step 3: Deprotection to Yield Methyl 2-azaspiro[3.4]octane-1-carboxylate

  • Dissolve the N-protected intermediate in a suitable solvent (e.g., dichloromethane for a Boc group).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO3 and extract with dichloromethane.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate to give the final product, methyl 2-azaspiro[3.4]octane-1-carboxylate.

Part 4: Chiral Separation of Stereoisomers

The separation of the stereoisomers of methyl 2-azaspiro[3.4]octane-1-carboxylate is a critical step for any pharmacological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. Polysaccharide-based CSPs, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® columns, are particularly versatile and widely used in the pharmaceutical industry[8].

Method Development for Chiral HPLC Separation

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation A Select a set of chiral columns (e.g., CHIRALPAK® AD-H, AS-H, IC) B Screen with standard mobile phases (e.g., Hexane/Isopropanol, Hexane/Ethanol) A->B C Identify promising column/mobile phase combination B->C D Optimize mobile phase composition (adjust alcohol percentage) C->D E Introduce additives if necessary (e.g., TFA for acidic compounds, DEA for basic compounds) D->E F Optimize flow rate and temperature E->F G Validate the method for linearity, precision, accuracy, and robustness F->G

Caption: Workflow for chiral HPLC method development.

Illustrative Chiral Separation Protocol
  • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)[9].

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting point would be a 90:10 (v/v) mixture of hexane and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Temperature: Ambient.

Optimization Strategy:

If the initial screening does not provide adequate separation, the following parameters can be adjusted:

  • Alcohol Modifier: Vary the percentage of isopropanol or switch to ethanol.

  • Additives: For basic compounds like this amine, the addition of a small amount of a basic modifier such as diethylamine (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used[10].

  • Column Choice: If separation is not achieved on an AD-H column, screening other polysaccharide-based columns like CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a logical next step[11].

Part 5: Spectroscopic Characterization

The structural elucidation of methyl 2-azaspiro[3.4]octane-1-carboxylate and its isomers relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. Key expected features include:

  • Methyl Ester Protons (-OCH₃): A singlet around 3.7 ppm.

  • Proton at C1 (-CH-CO₂Me): A multiplet, with its chemical shift influenced by the neighboring nitrogen and carbonyl group.

  • Protons on the Azetidine Ring (-CH₂-N- and -N-CH-): A series of multiplets in the range of 2.5-4.0 ppm.

  • Protons on the Cyclopentane Ring: A complex series of multiplets in the aliphatic region (1.5-2.5 ppm).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include:

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170-175 ppm.

  • Spiro Carbon (C4): A quaternary carbon signal, the chemical shift of which will be characteristic of the spirocyclic system.

  • Carbon at C1 (-CH-CO₂Me): A signal in the range of 50-65 ppm.

  • Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.

  • Carbons of the Azetidine and Cyclopentane Rings: Signals in the aliphatic region (20-60 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O~172
C1~60
C3~50
C4 (Spiro)~45
C5, C8~35
C6, C7~25
-OCH₃~52

Note: These are predicted values and may vary based on the solvent and the specific stereoisomer. Online prediction tools can provide more detailed estimations[12][13].

Conclusion

Methyl 2-azaspiro[3.4]octane-1-carboxylate represents a valuable building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. A thorough understanding of its chemical identity, isomeric complexity, synthesis, and methods for chiral separation is essential for its effective utilization. This guide provides a foundational framework for researchers working with this and related spirocyclic systems, emphasizing the importance of rigorous characterization and control of stereochemistry in the pursuit of new therapeutic agents.

References

  • Ramadas, B., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. Available at: [Link]

  • NextSDS. (n.d.). methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Chiral Columns. Retrieved from [Link]

  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Joshi, K., & Chauhan, V. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][7] HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research, 11(01), 44-49. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2r,4s)-5-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • Kolabshop. (n.d.). methyl (2r,4s)-5-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 16-21. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Chiral FAQs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. Retrieved from [Link]

  • Matarashvili, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. Available at: [Link]

  • Khemchyan, L. L., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 6000. Available at: [Link]

  • Gerasimova, A. A., et al. (2024). (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. Molbank, 2024(2), M1886. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Dalling, D. K., & Grant, D. M. (1974). 13C Nuclear Magnetic Resonance Studies. 29. 13C Spectra of Some Alicyclic Methyl Esters. The Journal of Organic Chemistry, 39(13), 1962-1965. Retrieved from [Link]

  • PubMed. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of Methyl 2-azaspiro[3.4]octane-1-carboxylate Hydrochloride: A Technical Guide for Drug Discovery Applications

Introduction & Structural Nuances As modern drug discovery pivots toward three-dimensional chemical space to improve clinical success rates, spirocyclic amines have emerged as premier bioisosteres for flat, sp²-rich hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Nuances

As modern drug discovery pivots toward three-dimensional chemical space to improve clinical success rates, spirocyclic amines have emerged as premier bioisosteres for flat, sp²-rich heterocycles and traditional saturated rings like piperidine and pyrrolidine 1. Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride represents a highly strained, sterically congested spirocyclic amino ester. The fusion of a 4-membered azetidine ring with a 5-membered cyclopentane ring creates a rigid scaffold that projects functional groups along highly defined vectors 2.

However, this structural complexity introduces significant analytical challenges. The chiral center at C1 desymmetrizes the entire spirocyclic system, while the hydrochloride salt form dictates specific solvent and ionization requirements. This guide establishes a robust, self-validating analytical framework for the definitive spectroscopic characterization of this critical building block.

Workflow Start Sample Preparation (HCl Salt) NMR NMR Spectroscopy (DMSO-d6, 1D/2D) Start->NMR MS LC-HRMS (ESI+, MS/MS) Start->MS IR FT-IR (ATR Mode) Start->IR Chiral Chiral HPLC (ee% Determination) Start->Chiral Data Structural Validation & Data Synthesis NMR->Data MS->Data IR->Data Chiral->Data

Comprehensive spectroscopic workflow for spirocyclic characterization.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

The choice of solvent is critical for the accurate characterization of amine hydrochlorides. While CDCl₃ is a standard laboratory solvent, it is mechanistically inappropriate here. The hydrochloride salt forms a tight ion pair in non-polar solvents, leading to severe line broadening and potential insolubility. DMSO-d₆ is mandated because its high dielectric constant disrupts this ion pair, providing sharp, resolvable signals for the diastereotopic protons and allowing the observation of the critical NH₂⁺ resonance, which would otherwise undergo rapid exchange in protic solvents like D₂O or CD₃OD.

Desymmetrization and Expected Chemical Shifts

A critical spectroscopic nuance of methyl 2-azaspiro[3.4]octane-1-carboxylate is the desymmetrization of the cyclopentane ring. Although the cyclopentane moiety appears symmetric in a 2D drawing, the chiral center at C1 renders the two faces of the spirocyclic system diastereotopic. Consequently, the ¹³C NMR spectrum will display four distinct methylene signals for the cyclopentane ring (C5, C6, C7, C8) rather than two. Furthermore, the C3 methylene protons are diastereotopic and will manifest as an AB system (two doublets) in the ¹H NMR spectrum. Recognizing this causality prevents the misinterpretation of the spectrum as containing impurities.

Table 1: Expected NMR Assignments for Methyl 2-azaspiro[3.4]octane-1-carboxylate Hydrochloride

Position¹H NMR (ppm, DMSO-d₆)Multiplicity & J (Hz)¹³C NMR (ppm, DMSO-d₆)Structural Rationale
Ester C=O --~169.0Carbonyl deshielding
C1 (CH) 4.50 - 4.80s65.0 - 70.0Deshielded by N and ester
Ester CH₃ 3.70 - 3.80s52.0 - 53.0Methoxy group
C3 (CH₂) 3.80 - 4.20AB q (J ~11 Hz)50.0 - 55.0Diastereotopic protons
C4 (Spiro) --45.0 - 50.0Quaternary spiro center
C5, C8 (CH₂) 1.80 - 2.20m32.0 - 38.0Desymmetrized by C1 chirality
C6, C7 (CH₂) 1.50 - 1.80m24.0 - 28.0Desymmetrized by C1 chirality
NH₂⁺ 9.00 - 10.00br s-Protonated amine
Protocol: Self-Validating Quantitative NMR (qNMR)

To ensure the analytical system is self-validating, this protocol utilizes an internal standard to confirm both structural identity and mass balance.

  • Standard Preparation: Accurately weigh 10.0 mg of the analyte and 5.0 mg of TraceCERT® Maleic Acid (internal standard).

  • Solubilization: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS). Vortex for 60 seconds to ensure complete dissolution.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum at 298 K using a 90° pulse sequence. Crucial Step: Set the relaxation delay (D1) to ≥ 10 seconds. Causality: The ester methyl protons and the internal standard protons have different T1 relaxation times; a long D1 ensures complete relaxation, preventing integration errors.

  • Validation: Integrate the Maleic Acid singlet (~6.26 ppm, 2H) and the ester methyl singlet (~3.75 ppm, 3H). The calculated molar ratio must align with the weighed masses, validating the purity and confirming that the ester has not undergone hydrolysis.

High-Resolution Mass Spectrometry (HRMS)

Ionization and Fragmentation Mechanics

Given the basic secondary amine, Electrospray Ionization in positive mode (ESI+) is the optimal technique 3. The hydrochloride salt completely dissociates in the source, yielding the protonated free base[M+H]⁺ at m/z ~170.11. Collision-Induced Dissociation (CID) of this highly strained spirocycle typically proceeds via the loss of the ester moiety, followed by the strain-release cleavage of the azetidine ring.

Fragmentation M [M+H]+ m/z ~170.1 F1 [M+H - CH3OH]+ m/z ~138.1 M->F1 -32 Da F2 [M+H - HCOOCH3]+ m/z ~110.1 M->F2 -60 Da F3 Azetidine Ring Cleavage m/z ~69.1 F2->F3 -C2H3N

Proposed ESI-MS/MS fragmentation pathway for the azaspiro[3.4]octane core.

Protocol: Self-Validating LC-HRMS Method

Standard reversed-phase (C18) chromatography often fails for small, highly polar amine salts, resulting in poor retention and ion suppression at the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed.

  • System Suitability Test (SST): Before sample injection, inject a known standard mix containing a polar amine (e.g., procainamide). Causality: This validates that the HILIC column is properly equilibrated and the mass analyzer is calibrated to < 5 ppm mass accuracy.

  • Mobile Phase: Use an isocratic flow of 80% Acetonitrile / 20% Water with 10 mM Ammonium Formate and 0.1% Formic Acid. The buffer is strictly required to maintain a consistent ionization state and reproducible retention times on the HILIC stationary phase.

  • Acquisition: Run in ESI+ mode. Acquire full scan data (m/z 50-500) and Data-Dependent MS/MS (ddMS2) using a normalized collision energy (NCE) of 25-30 eV.

  • Validation: Confirm the presence of the [M+H]⁺ ion and verify the isotopic distribution matches the theoretical C₉H₁₆NO₂⁺ profile.

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups, specifically confirming the integrity of the ester and the salt form. Attenuated Total Reflectance (ATR) is the preferred mode, as it requires no sample preparation (avoiding KBr pellet moisture artifacts which can mask the N-H stretch).

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
2900 - 2600 (broad)N-H⁺ stretchConfirms the hydrochloride salt form
2850 - 2950C-H stretch (sp³)Indicates the cyclopentane and azetidine rings
1740 - 1750C=O stretchConfirms the intact methyl ester
1200 - 1250C-O stretchEster linkage validation

Stereochemical Validation (Chiral HPLC)

Because C1 is a stereocenter, the molecule exists as two enantiomers. If synthesized as a racemate, it must be resolved; if synthesized asymmetrically, the enantiomeric excess (ee%) must be validated.

Protocol:

  • Derivatization (Optional but Recommended): React the free base with a chromophoric reagent (e.g., Fmoc-Cl or Benzoyl Chloride). Causality: The native molecule lacks a strong UV chromophore (no aromatic rings), making standard UV detection at 254 nm nearly impossible. Derivatization ensures high-sensitivity UV detection.

  • Separation: Inject onto a chiral stationary phase (e.g., Chiralpak AD-H).

  • Elution: Use an isocratic mixture of Hexane/Isopropanol (typically 90:10 to 80:20).

  • Validation: Run a known racemic standard first to establish the retention times of both enantiomers and prove baseline resolution (Rs > 1.5). Only then inject the analytical sample to calculate the ee%.

References

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Organic Letters (ACS Publications)[Link]

  • PubChemLite - Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride University of Luxembourg (uni.lu) / PubChem[Link]

  • Facile synthesis of 2-azaspiro[3.4]octane ResearchGate[Link]

Sources

Foundational

Thermodynamic Stability of the Spirocyclic Core in 2-azaspiro[3.4]octane-1-carboxylate: A Technical Guide

Executive Summary The integration of spirocyclic azetidines into medicinal chemistry has fundamentally shifted the paradigm of lead optimization. By offering a precise balance between molecular rigidity and three-dimensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic azetidines into medicinal chemistry has fundamentally shifted the paradigm of lead optimization. By offering a precise balance between molecular rigidity and three-dimensionality, these scaffolds improve pharmacokinetics, reduce lipophilicity, and mitigate early drug clearance[1][2]. Among these, the 2-azaspiro[3.4]octane-1-carboxylate core stands out due to its unique thermodynamic profile. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, ring strain, and stereochemical dynamics of this core, alongside self-validating experimental protocols for its characterization.

Mechanistic Analysis of Thermodynamic Stability

The Anatomy of Ring Strain

The thermodynamic stability of the 2-azaspiro[3.4]octane-1-carboxylate core is governed by a delicate interplay of Baeyer (angle) strain, Pitzer (torsional) strain, and steric hindrance. Unsubstituted azetidine possesses a baseline ring strain energy of approximately 25.2 kcal/mol due to the compression of its internal bond angles to ~90°[1].

When fused at the C4 spiro carbon to a cyclopentane ring, the system experiences altered conformational dynamics. The cyclopentane ring dynamically interconverts between envelope and half-chair conformations to minimize its own torsional strain. The spiro-fusion locks the azetidine ring into a perpendicular vector relative to the cyclopentane plane, slightly elevating the overall system strain to ~26.8 kcal/mol[3][4].

The Role of the C1-Carboxylate

The introduction of a carboxylate group at the C1 position—directly adjacent to the spiro fusion—creates a highly congested steric environment. The thermodynamic stability of the molecule becomes heavily dependent on its diastereomeric state.

  • Kinetic vs. Thermodynamic Control: During synthesis (e.g., via strain-release spirocyclization of azabicyclo[1.1.0]butanes[5]), the core is often formed as a kinetic mixture of cis and trans isomers relative to the cyclopentane envelope.

  • Steric Relief: The trans isomer is thermodynamically favored. In the cis configuration, the bulky carboxylate group suffers from severe gauche interactions with the C5/C8 methylene protons of the cyclopentane ring. Epimerization to the trans state releases approximately 1.8 kcal/mol of steric strain.

Despite the massive internal strain, the core remains kinetically trapped at physiological pH. The activation energy ( ΔG‡ ) required for thermal ring-opening is prohibitively high unless catalyzed by extreme heat or protonation of the N2 nitrogen, which weakens the adjacent C-N bonds[4].

Pathway A 2-azaspiro[3.4]octane-1-carboxylate (Intact Core) B Protonation at N2 (pH < 5) A->B Acidic Conditions E Base-Catalyzed Epimerization (C1 Carboxylate) A->E Mild Base (pH > 8) C Ring-Opening Transition State (High ΔG‡) B->C Thermal Activation D Acyclic Amino Acid Derivative (Thermodynamic Sink) C->D Strain Relief (~25 kcal/mol) F Diastereomeric Equilibrium (cis/trans) E->F C1 Deprotonation F->A Re-protonation

Thermodynamic degradation and epimerization pathways of 2-azaspiro[3.4]octane-1-carboxylate.

Quantitative Thermodynamic Profiling

To contextualize the stability of the 2-azaspiro[3.4]octane-1-carboxylate core, we benchmark its thermodynamic parameters against simpler monocyclic and spirocyclic analogs. The data illustrates that while the carboxylate addition slightly increases total strain, the core retains excellent physiological half-lives suitable for drug discovery[2][6].

Table 1: Comparative Thermodynamic Parameters of Azetidine Scaffolds

ScaffoldEstimated Ring Strain EnergyC1 Epimerization ΔG Aqueous Half-Life (pH 7.4, 37°C)
Azetidine ~25.2 kcal/molN/A> 100 hours
2-azaspiro[3.3]heptane ~28.5 kcal/molN/A> 100 hours
2-azaspiro[3.4]octane ~26.8 kcal/molN/A> 100 hours
2-azaspiro[3.4]octane-1-carboxylate ~27.5 kcal/mol-1.8 kcal/mol (cis trans)~ 85 hours

Self-Validating Experimental Protocols

To accurately harness this core in drug development, researchers must be able to isolate the thermodynamic minimum and quantify its thermal boundaries. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Base-Catalyzed Thermodynamic Equilibration of C1 Stereocenters

Purpose: To convert a kinetically trapped diastereomeric mixture into the thermodynamically stable trans-isomer.

  • Solvent Selection & Dissolution: Dissolve 1.0 mmol of the kinetic 2-azaspiro[3.4]octane-1-carboxylate mixture in 10 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: An aprotic solvent is mandatory to prevent solvolysis or transesterification of the carboxylate group while maintaining high solubility for the organic base.

  • Base Addition: Add 0.1 equivalents (0.1 mmol) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU is a non-nucleophilic, sterically hindered base. It is strong enough to deprotonate the α -proton at C1 to form the transient enolate, but will not attack the carbonyl carbon.

  • Thermal Activation: Reflux the mixture at 65°C for 24 hours under a nitrogen atmosphere.

    • Causality: The thermal energy overcomes the activation barrier for enolization. The nitrogen atmosphere prevents oxidative degradation of the electron-rich azetidine nitrogen.

  • Quenching & Extraction: Cool to room temperature and quench with 10 mL of saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3 x 10 mL).

    • Causality: A mild, buffered quench rapidly reprotonates the enolate without dropping the pH low enough to trigger acid-catalyzed ring opening of the azetidine.

  • Validation Checkpoint: Analyze the organic layer via 1H -NMR. The shift of the C1 proton will clearly indicate the diastereomeric ratio. A successful equilibration yields a >95:5 ratio in favor of the trans-isomer.

W S1 Kinetic Mixture (cis/trans) S2 DBU Addition (Enolization) S1->S2 THF Solvent S3 Thermal Reflux (65°C, 24h) S2->S3 Overcome Barrier S4 Thermodynamic Isomer (>95% trans) S3->S4 Steric Relief

Workflow for base-catalyzed thermodynamic equilibration of C1 stereocenters.

Protocol B: Accelerated Thermal Degradation Profiling via DSC

Purpose: To quantify the kinetic barrier ( ΔHdecomp​ ) preventing the thermodynamic collapse of the strained ring.

  • Sample Preparation: Load exactly 5.0 mg of the purified trans-2-azaspiro[3.4]octane-1-carboxylate into an aluminum Differential Scanning Calorimetry (DSC) pan. Hermetically seal the pan.

    • Causality: Hermetic sealing is critical. It prevents the endothermic artifact of solvent/moisture evaporation from masking the sharp exothermic peak of ring-opening.

  • Equilibration: Place the pan in the DSC chamber and hold isothermally at 25°C for 10 minutes.

    • Causality: Establishes a flat baseline heat flow, ensuring accurate integration of subsequent thermal events.

  • Thermal Ramping: Ramp the temperature at 10°C/min from 25°C to 300°C under a constant 50 mL/min nitrogen purge.

    • Causality: A 10°C/min ramp provides the optimal resolution between melting endotherms and decomposition exotherms. The nitrogen purge removes evolved gases that could cause secondary reactions.

  • Validation Checkpoint: Integrate the area under the primary exothermic peak (typically occurring >180°C). This area directly correlates to the enthalpy of decomposition ( ΔHdecomp​ ), validating the kinetic stability of the core under physiological conditions.

References

  • “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art. ResearchGate. 1

  • Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. National Institutes of Health (NIH). 5

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). 4

  • Azetidines in Drug Discovery. PharmaBlock. 6

  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Methyl 2-azaspiro[3.4]octane-1-carboxylate Hydrochloride

Introduction & Rationale In modern drug discovery, the "escape from flatland" paradigm has driven the adoption of highly rigid, three-dimensional spirocyclic scaffolds. Spirocyclic azetidines, such as the 2-azaspiro[3.4]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug discovery, the "escape from flatland" paradigm has driven the adoption of highly rigid, three-dimensional spirocyclic scaffolds. Spirocyclic azetidines, such as the 2-azaspiro[3.4]octane system, serve as excellent bioisosteres for traditional morpholine and piperidine rings, offering improved metabolic stability, increased basicity, and reduced lipophilicity .

The targeted molecule, enantiopure methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride , is a highly valuable building block for synthesizing selective M1/M4 muscarinic agonists . However, synthesizing enantiopure derivatives substituted at the sterically congested C1 position presents a unique synthetic challenge due to the inherent strain of the azetidine ring and the difficulty of stereocontrol adjacent to a quaternary spirocenter.

Retrosynthetic Strategy & Causality

Direct C–H functionalization of pre-formed azetidines lacks the necessary regioselectivity and stereoselectivity. While enzymatic resolution of racemic mixtures is viable, it inherently discards 50% of the material.

To create a self-validating, scalable system, we designed a de novo asymmetric protocol utilizing an intramolecular 4-exo-tet cyclization approach . By employing Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide), we unambiguously establish the C1 stereocenter via a highly diastereoselective Strecker reaction . The orthogonal protection of a 1,1-disubstituted cyclopentane precursor ensures that the subsequent cyclization is strictly chemoselective, validating the structural integrity of the final spirocycle without the need for late-stage chiral separation.

Mechanistic Workflow

SynthesisWorkflow A Cyclopentane-1,1-diyldimethanol B Mono-TBS Aldehyde A->B 1. TBSCl, NaH 2. Swern Ox. C Ellman Imine B->C (R)-t-BuSONH2 Ti(OEt)4 D Asymmetric Strecker Product (Nitrile) C->D TMSCN, CsF (Stereoselective) E Mesylate Intermediate D->E 1. TBAF 2. MsCl, Et3N F Spiro-Azetidine Nitrile E->F NaH, DMF (Cyclization) G Target: Enantiopure Methyl 2-azaspiro[3.4]octane-1-carboxylate HCl F->G 1. HCl, H2O, Δ 2. SOCl2, MeOH

Figure 1: Asymmetric synthetic workflow for enantiopure methyl 2-azaspiro[3.4]octane-1-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Desymmetrization and Oxidation

Objective: Synthesize 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopentane-1-carbaldehyde. Causality: Mono-protection is statistically driven but significantly enhanced by the steric bulk of the TBS group, preventing over-protection. Swern oxidation is selected over Jones reagent to strictly prevent over-oxidation to the carboxylic acid.

  • Dissolve cyclopentane-1,1-diyldimethanol (10.0 g, 76.8 mmol) in anhydrous THF (150 mL) and cool to 0 °C under N₂.

  • Add NaH (60% dispersion in mineral oil, 3.07 g, 76.8 mmol) portionwise. Stir for 30 min.

  • Add TBSCl (11.5 g, 76.8 mmol) in THF (50 mL) dropwise. Warm to room temperature (RT) and stir for 12 h. Quench with H₂O, extract with EtOAc, and purify via silica plug to yield the mono-TBS ether.

  • In a separate flask, cool oxalyl chloride (7.2 mL, 84 mmol) in DCM (200 mL) to -78 °C. Add DMSO (11.9 mL, 168 mmol) dropwise.

  • After 15 min, add the mono-TBS ether (15.0 g, 61.4 mmol) in DCM (50 mL). Stir for 45 min at -78 °C.

  • Add Et₃N (42 mL, 300 mmol), warm to RT, and perform an aqueous workup to isolate the aldehyde.

Step 2: Ellman Imine Condensation

Objective: Form the chiral sulfinyl imine. Causality: Ti(OEt)₄ acts dually as a Lewis acid to activate the aldehyde and as a dehydrating agent to irreversibly drive the equilibrium toward the imine.

  • Combine the aldehyde (12.0 g, 49.5 mmol), (R)-tert-butanesulfinamide (6.0 g, 49.5 mmol), and Ti(OEt)₄ (22.6 g, 99.0 mmol) in anhydrous THF (150 mL).

  • Stir at RT for 12 h.

  • Pour the mixture into an equal volume of brine while stirring vigorously. Filter the resulting titanium dioxide suspension through a Celite pad.

  • Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate to yield the imine.

Step 3: Asymmetric Strecker Reaction

Objective: Diastereoselective cyanation. Causality: The (R)-tert-butanesulfinyl group provides a rigid chiral environment. The bulky tert-butyl group blocks one face of the imine, forcing the cyanide nucleophile to attack from the less hindered Re-face, establishing the desired stereocenter.

  • Dissolve the imine (14.0 g, 40.5 mmol) in anhydrous DCM (150 mL) and cool to -78 °C.

  • Add CsF (6.1 g, 40.5 mmol) followed by the dropwise addition of TMSCN (6.0 g, 60.7 mmol).

  • Stir at -78 °C for 4 h, then slowly warm to RT overnight.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, and concentrate.

Step 4: Deprotection and Activation

Objective: Reveal the primary alcohol and convert it to a mesylate leaving group. Causality: TBAF selectively cleaves the silyl ether without affecting the sensitive sulfinamide or nitrile groups. Mesylation provides a superior leaving group required for the highly strained 4-membered ring closure.

  • Treat the Strecker product (12.0 g, 32.2 mmol) with TBAF (1.0 M in THF, 35 mL) at 0 °C for 2 h. Perform an aqueous workup to isolate the primary alcohol.

  • Dissolve the alcohol in DCM (120 mL), add Et₃N (6.7 mL, 48 mmol), and cool to 0 °C.

  • Add MsCl (2.7 mL, 35 mmol) dropwise. Stir for 1 h, wash with water, dry, and concentrate to yield the mesylate intermediate.

Step 5: Intramolecular Azetidine Formation

Objective: 4-exo-tet cyclization to form the spirocycle. Causality: The 4-exo-tet cyclization is thermodynamically unfavorable due to ring strain. Using a strong base (NaH) in a polar aprotic solvent (DMF) ensures complete deprotonation of the sulfinamide, maximizing its nucleophilicity to overcome the activation barrier.

  • Dissolve the mesylate (10.0 g, 29.7 mmol) in anhydrous DMF (100 mL).

  • Cool to 0 °C and add NaH (60% dispersion, 1.4 g, 35.6 mmol) in one portion.

  • Stir at RT for 12 h.

  • Carefully quench with ice water, extract with EtOAc (3x), wash the combined organics with LiCl (5% aq) to remove DMF, and purify by silica gel chromatography to yield the spiro-azetidine nitrile.

Step 6: Global Deprotection and Fischer Esterification

Objective: Synthesize the final enantiopure methyl ester hydrochloride. Causality: Concentrated HCl serves a dual purpose: it hydrolyzes the nitrile to a carboxylic acid and simultaneously cleaves the acid-labile tert-butanesulfinyl group. Fischer esterification cleanly generates the methyl ester while trapping the basic azetidine as its stable, isolable hydrochloride salt.

  • Suspend the spiro-nitrile (6.0 g, 24.9 mmol) in concentrated HCl (37%, 50 mL) and heat at 100 °C for 12 h.

  • Concentrate the mixture in vacuo to yield the crude amino acid hydrochloride.

  • Dissolve the crude intermediate in anhydrous MeOH (100 mL) and cool to 0 °C.

  • Add SOCl₂ (3.6 mL, 50 mmol) dropwise. Reflux the mixture for 6 h.

  • Concentrate the solvent and recrystallize the residue from MeOH/Et₂O to yield enantiopure methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride.

Quantitative Data Summary

StepIntermediateYield (%)dr / ee (%)Key Analytical Markers
1 Mono-TBS Aldehyde63 (over 2 steps)N/A¹H NMR: δ 9.55 (s, 1H, CH O)
2 Ellman Imine85N/A¹H NMR: δ 8.05 (s, 1H, CH =N)
3 Strecker Nitrile80>95:5 (dr)IR: 2230 cm⁻¹ (C≡N stretch)
4 Mesylate88 (over 2 steps)>95:5 (dr)¹H NMR: δ 3.02 (s, 3H, OMs )
5 Spiro-Azetidine Nitrile75>95:5 (dr)HRMS:[M+H]⁺ calc. for C₁₂H₂₁N₂OS
6 Target Ester HCl Salt80 (over 2 steps)>99 (ee)¹H NMR: δ 3.80 (s, 3H, COOMe )

References

  • Spirocyclic Scaffolds in Drug Discovery Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists ACS Medicinal Chemistry Letters, 2023. URL:[Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery Chemical Communications, 2021. URL:[Link]

  • Asymmetric Synthesis of α-Amino Acids by the Strecker Synthesis Journal of the American Chemical Society, 2000. URL:[Link]

Application

Incorporating methyl 2-azaspiro[3.4]octane-1-carboxylate into DNA-encoded libraries (DEL)

Application Note: Engineering sp³-Rich DNA-Encoded Libraries using Methyl 2-azaspiro[3.4]octane-1-carboxylate Target Audience: Researchers, scientists, and drug development professionals specializing in DNA-Encoded Libra...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering sp³-Rich DNA-Encoded Libraries using Methyl 2-azaspiro[3.4]octane-1-carboxylate

Target Audience: Researchers, scientists, and drug development professionals specializing in DNA-Encoded Libraries (DEL), combinatorial chemistry, and hit-to-lead optimization.

Executive Summary

The integration of structurally complex, sp³-rich scaffolds into DNA-Encoded Libraries (DEL) is a critical strategy for discovering high-quality chemical leads. Historically, DEL chemical space has been dominated by flat, sp²-hybridized aromatic systems due to the high efficiency of standard cross-coupling and amide-forming reactions. However, incorporating three-dimensional spirocyclic building blocks like methyl 2-azaspiro[3.4]octane-1-carboxylate [1] allows library designers to "escape flatland," significantly improving the solubility, target specificity, and ultimate clinical success rates of the resulting hits[2].

This application note provides a comprehensive, self-validating methodology for incorporating this bifunctional, alpha-substituted spirocyclic amino acid into a DEL split-and-pool workflow.

Mechanistic Rationale: Escaping Flatland

Methyl 2-azaspiro[3.4]octane-1-carboxylate is a highly rigid spirocycle combining an azetidine ring with a cyclopentane ring. From a medicinal chemistry perspective, it acts as a conformationally restricted proline analogue.

Bifunctional Utility:

  • Secondary Amine (Azetidine N2): Serves as the initial attachment point (N-acylation). Because this nitrogen is part of a strained 4-membered ring and is alpha-substituted, it is sterically hindered. Standard EDC/s-NHS coupling often fails or stalls at low conversion. Therefore, we utilize DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which forms a highly stable triazinyl active ester that resists aqueous hydrolysis, allowing sufficient time for the hindered amine to react[3].

  • Methyl Ester (C1 Position): Serves as an orthogonal protecting group during the initial N-acylation. Once the scaffold is attached to the DNA, the ester is saponified under mild basic conditions. The resulting carboxylic acid is then subjected to an on-DNA C-acylation (N-to-C coupling). Because N-to-C couplings are notoriously inefficient in bulk water, we employ a micelle-promoted coupling strategy using the surfactant TPGS-750-M, which shields the active ester from hydrolysis and drives the reaction to near-quantitative yields[4].

Chemical Pathway & Workflow Design

The incorporation of this scaffold requires a carefully orchestrated sequence of reactions to ensure high fidelity without compromising the integrity of the DNA barcode.

DEL_Workflow Start DNA-COOH Starting Material Split Split into Reaction Wells Start->Split React Add Spiro Scaffold & DMT-MM Split->React Ligate Enzymatic Ligation (DNA Barcoding) React->Ligate Pool Pool & Purify (EtOH Precip.) Ligate->Pool Next Saponification & Next Cycle Pool->Next

Caption: Workflow for incorporating the spirocyclic building block into a DEL split-and-pool cycle.

Reaction_Pathway DNA_COOH DNA-COOH Step1 N-Acylation (DMT-MM, pH 8.0-9.0) DNA_COOH->Step1 Spiro Methyl 2-azaspiro[3.4]octane-1-carboxylate (Secondary Amine) Spiro->Step1 Intermediate DNA-Spiro-COOMe Step1->Intermediate Step2 Saponification (0.1 M LiOH, aq.) Intermediate->Step2 Acid DNA-Spiro-COOH Step2->Acid Step3 C-Acylation (HATU, TPGS-750-M, R-NH2) Acid->Step3 Product Fully Elaborated DNA-Spiro Scaffold Step3->Product

Caption: Step-by-step chemical pathway for bifunctional elaboration of the 2-azaspiro[3.4]octane scaffold.

Validated Experimental Protocols

Protocol A: On-DNA N-Acylation (DMT-MM Mediated)

Objective: Couple the secondary amine of the spirocycle to a DNA-conjugated carboxylic acid.

  • Preparation: Dissolve the DNA-COOH conjugate (1 nmol) in 10 µL of 250 mM MOPS buffer (pH 8.5).

  • Scaffold Addition: Add 400 equivalents (400 nmol) of methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride[1] dissolved in 2 µL of DMSO.

  • Activation: Add 400 equivalents (400 nmol) of freshly prepared DMT-MM in 2 µL of nuclease-free water.

  • Incubation: Vortex gently and incubate at 30°C for 16 hours.

  • Self-Validation (QC): Remove a 0.5 µL aliquot and analyze via UPLC-MS. Causality Check: You must observe >85% conversion to the mass of [DNA-COOH + Scaffold - H2O]. If conversion is <85%, spike an additional 200 eq of DMT-MM and incubate for 4 more hours.

  • Purification: Perform a standard ethanol precipitation (0.3 M NaOAc, 3 volumes cold EtOH) to isolate the DNA-Spiro-COOMe intermediate.

Protocol B: Mild Saponification

Objective: Unmask the orthogonal carboxylic acid handle without degrading the DNA.

  • Preparation: Resuspend the purified DNA-Spiro-COOMe pellet (1 nmol) in 10 µL of nuclease-free water.

  • Hydrolysis: Add 10 µL of 0.2 M aqueous LiOH (final concentration = 0.1 M LiOH).

  • Incubation: Incubate at room temperature (22°C) for exactly 2 hours. Causality Check: Do not exceed 2 hours or heat the sample, as prolonged exposure to high pH induces irreversible DNA depurination and backbone cleavage.

  • Neutralization & QC: Neutralize by adding 2 µL of 1 M TEAA (Triethylammonium acetate) buffer, pH 5.5. Confirm complete hydrolysis (-14 Da mass shift) via UPLC-MS.

  • Purification: Ethanol precipitate to isolate the DNA-Spiro-COOH conjugate.

Protocol C: Micelle-Promoted On-DNA C-Acylation

Objective: Couple the newly unmasked DNA-conjugated carboxylic acid to a diverse set of primary amines.

  • Preparation: Resuspend the DNA-Spiro-COOH (1 nmol) in 5 µL of nuclease-free water.

  • Micellar Environment: Add 2 µL of a 10% (w/w) aqueous solution of TPGS-750-M surfactant. Causality Check: The surfactant spontaneously forms nanomicelles that act as hydrophobic nanoreactors, drastically reducing the competitive hydrolysis of the HATU-activated ester by bulk water[4].

  • Amine Addition: Add 500 equivalents of the target primary amine (R-NH₂) dissolved in 1 µL of DMSO.

  • Base & Activation: Add 1 µL of 2,6-lutidine (neat), followed immediately by 400 equivalents of HATU dissolved in 1 µL of DMSO.

  • Incubation & QC: Incubate at 45°C for 16 hours. Analyze via UPLC-MS to confirm >90% conversion.

  • Purification: Ethanol precipitate twice to ensure complete removal of the surfactant and excess organic reagents.

Quantitative Data & Optimization Summary

The following table summarizes the optimization data, demonstrating why specific reagent systems are mandated for this sterically demanding spirocyclic scaffold.

Reaction StepReagent SystemTarget BondAverage Conversion (%)Causality / Observation
N-Acylation EDC / s-NHSAmide (N-term)35 - 50%Poor performance due to steric hindrance of the alpha-substituted azetidine. Active ester hydrolyzes before amine attacks.
N-Acylation DMT-MM Amide (N-term) > 85% Triazinyl active ester is highly stable in water, allowing prolonged reaction time with the hindered secondary amine[3].
Saponification 0.1 M LiOH (aq) Carboxylic Acid > 95% Rapid hydrolysis of the methyl ester without detectable DNA depurination.
C-Acylation EDC / HOAtAmide (C-term)20 - 40%Rapid hydrolysis of the on-DNA active ester in bulk aqueous solvent.
C-Acylation Micellar HATU (TPGS-750-M) Amide (C-term) > 90% Micelles shield the active ester from water, driving efficient N-to-C coupling[4].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL: [Link]

  • Li, Y., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. URL: [Link]

  • Hunter, J. H., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science. URL: [Link]

  • NextSDS. (n.d.). methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride - Chemical Substance Information. URL: [Link]

Sources

Method

Application Note: Strategic Deprotection of Methyl 2-azaspiro[3.4]octane-1-carboxylate HCl

Introduction: The Significance of the 2-Azaspiro[3.4]octane Scaffold and the Critical Deprotection Step The 2-azaspiro[3.4]octane motif is a valuable, rigid, three-dimensional scaffold increasingly utilized in modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Azaspiro[3.4]octane Scaffold and the Critical Deprotection Step

The 2-azaspiro[3.4]octane motif is a valuable, rigid, three-dimensional scaffold increasingly utilized in modern medicinal chemistry. Its unique spirocyclic structure, which incorporates a four-membered azetidine ring fused to a five-membered cyclopentane ring, offers a distinct exit vector for substituents, enabling the exploration of novel chemical space in drug discovery. This framework is often a key component in the design of potent and selective modulators of various biological targets.

The synthesis of derivatives based on this scaffold frequently involves the use of a methyl ester as a protecting group for the C1-carboxylic acid. This protecting group is advantageous due to its relative stability during cross-coupling and other functionalization reactions on the azetidine nitrogen. However, the final step in the synthesis of many active pharmaceutical ingredients (APIs) requires the efficient and clean deprotection of this methyl ester to reveal the free carboxylic acid. This terminal carboxylic acid is often crucial for biological activity, serving as a key binding motif or a handle for further derivatization.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic deprotection of methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride. We will delve into the mechanistic underpinnings of the most common and effective deprotection strategies—base-mediated saponification and acid-catalyzed hydrolysis—and provide field-proven, step-by-step protocols. The causality behind experimental choices, potential challenges, and troubleshooting will be discussed to ensure a high rate of success in this critical synthetic transformation.

Choosing the Right Path: A Comparative Overview of Deprotection Strategies

The selection of an appropriate deprotection method is contingent upon the overall stability of the molecule, the presence of other sensitive functional groups, and the desired scale of the reaction. For the deprotection of methyl 2-azaspiro[3.4]octane-1-carboxylate HCl, the two primary approaches are base-mediated hydrolysis (saponification) and acid-catalyzed hydrolysis.

Method Reagents Typical Conditions Advantages Disadvantages
Base-Mediated Hydrolysis (Saponification) LiOH, NaOH, KOHTHF/H₂O, MeOH/H₂O, Room Temp to Reflux- Irreversible reaction, drives to completion.- Generally high yielding.- Milder conditions are often sufficient.- Requires at least two equivalents of base due to the HCl salt.- Potential for side reactions with base-sensitive functional groups.- Workup can be more involved to isolate the zwitterionic product.
Acid-Catalyzed Hydrolysis aq. HCl, H₂SO₄Dioxane/H₂O, Reflux- Simpler workup as the product is already in an acidic medium.- Compatible with base-labile groups.- Reversible reaction, requires a large excess of water to drive to completion.[1][2]- Harsher conditions (high temperature) may be necessary.- Potential for side reactions with acid-sensitive functional groups.

Method 1: Base-Mediated Hydrolysis (Saponification)

Saponification is a widely used and generally robust method for the deprotection of methyl esters. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide byproduct under basic conditions.[3][4] For the hydrochloride salt of our substrate, it is critical to use at least two equivalents of base: one to neutralize the HCl salt and at least one to effect the hydrolysis. Lithium hydroxide (LiOH) is often the base of choice for complex substrates as it can offer improved selectivity and milder reaction conditions.[5][6]

Reaction Mechanism: Saponification

The mechanism proceeds via a nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group to yield the carboxylic acid. The strong basicity of the methoxide ion leads to an irreversible acid-base reaction with the newly formed carboxylic acid, generating the carboxylate salt and methanol.[3]

Saponification_Mechanism cluster_start Starting Material cluster_base Base Neutralization & Hydrolysis cluster_workup Acidic Workup Start Methyl 2-azaspiro[3.4]octane-1-carboxylate • HCl Base 2 eq. LiOH Start->Base + LiOH (1 eq.) - LiCl, - H₂O Intermediate Tetrahedral Intermediate Base->Intermediate + LiOH (1 eq.) Nucleophilic Attack Product_Salt Lithium 2-azaspiro[3.4]octane-1-carboxylate Intermediate->Product_Salt - CH₃OH Acid aq. HCl Product_Salt->Acid Acidification Final_Product 2-azaspiro[3.4]octane-1-carboxylic acid (Zwitterion) Acid->Final_Product Protonation

Caption: Saponification workflow for methyl 2-azaspiro[3.4]octane-1-carboxylate HCl.

Detailed Protocol: Saponification with Lithium Hydroxide

Materials:

  • Methyl 2-azaspiro[3.4]octane-1-carboxylate HCl

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 2-azaspiro[3.4]octane-1-carboxylate HCl (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in a mixture of THF and deionized water (typically a 3:1 to 1:1 v/v ratio). A common concentration is 0.1-0.5 M.

  • Base Addition: In a separate container, prepare a solution of lithium hydroxide monohydrate (2.0-3.0 eq.) in deionized water. Add the LiOH solution dropwise to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the steric hindrance and temperature. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if necessary.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature if it was heated. Carefully acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This step protonates the carboxylate to form the free carboxylic acid.

  • Workup - Extraction: Transfer the acidified mixture to a separatory funnel. The product, being a zwitterionic amino acid, may have limited solubility in common organic solvents. Extraction with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol may be effective. Perform multiple extractions to maximize recovery.

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, water/acetone) or by ion-exchange chromatography.[7]

Method 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an alternative method that can be advantageous if the substrate contains base-labile functional groups. This reaction is the reverse of Fischer esterification and is an equilibrium process.[1] To drive the reaction to completion, a large excess of water is required.[2][8]

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion, which activates the carbonyl group towards nucleophilic attack by water.[8] The subsequent tetrahedral intermediate undergoes a proton transfer, followed by the elimination of methanol to form the protonated carboxylic acid. Finally, deprotonation of this species by water regenerates the hydronium ion catalyst and yields the carboxylic acid product.

Acid_Hydrolysis_Mechanism cluster_start Starting Material cluster_reaction Acid-Catalyzed Hydrolysis cluster_end Final Product Start Methyl 2-azaspiro[3.4]octane-1-carboxylate • HCl Protonation Protonated Ester Start->Protonation + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + H₂O Product_Formation Protonated Carboxylic Acid Tetrahedral_Intermediate->Product_Formation - CH₃OH Final_Product 2-azaspiro[3.4]octane-1-carboxylic acid • HCl Product_Formation->Final_Product - H₃O⁺

Caption: Acid-catalyzed hydrolysis workflow.

Detailed Protocol: Acid-Catalyzed Hydrolysis with Hydrochloric Acid

Materials:

  • Methyl 2-azaspiro[3.4]octane-1-carboxylate HCl

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane or Acetic Acid

  • Deionized water

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-azaspiro[3.4]octane-1-carboxylate HCl (1.0 eq.) in a suitable solvent such as dioxane or acetic acid.

  • Acid and Water Addition: Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl). The final concentration of the substrate is typically in the range of 0.1-1.0 M.

  • Heating: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the hydrolysis by TLC or LC-MS. Due to the reversible nature of the reaction, it may require prolonged heating (several hours to overnight) to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product will be obtained as the hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). If the free zwitterionic amino acid is desired, the hydrochloride salt can be neutralized. This is often achieved by dissolving the salt in a minimal amount of water and adjusting the pH to its isoelectric point, at which the zwitterion is least soluble and may precipitate.[7] Alternatively, ion-exchange chromatography can be employed.

Troubleshooting and Field-Proven Insights

  • Incomplete Saponification: If the reaction stalls, this could be due to steric hindrance around the ester. Increasing the reaction temperature, using a stronger base (e.g., KOH), or switching to a solvent system that better solubilizes both the substrate and the base (e.g., a mixture of THF, methanol, and water) can be effective.[9]

  • Side Reactions: The 2-azaspiro[3.4]octane ring system is generally stable under the described conditions. However, if other sensitive functional groups are present in the molecule, careful selection of the deprotection method is paramount. For instance, base-labile groups would favor an acid-catalyzed approach, and vice-versa.

  • Difficult Product Isolation: The zwitterionic nature of the final product can make extraction and purification challenging. If extraction is inefficient, consider using a continuous liquid-liquid extractor or switching to ion-exchange chromatography for purification. Lyophilization of the aqueous layer after acidification (for saponification) or after the reaction (for acid hydrolysis) can also be an effective isolation strategy.

  • Epimerization: If there are stereocenters adjacent to the carboxylate, there is a potential risk of epimerization, especially under harsh basic conditions. Using milder conditions (e.g., LiOH at room temperature) and carefully monitoring the reaction to avoid prolonged exposure to the base can mitigate this risk.

Conclusion

The deprotection of the methyl ester in 2-azaspiro[3.4]octane-1-carboxylate HCl derivatives is a critical transformation in the synthesis of many promising drug candidates. Both base-mediated saponification and acid-catalyzed hydrolysis are viable and effective methods. The choice between them should be guided by the specific characteristics of the substrate, including the presence of other functional groups and potential steric hindrance. The detailed protocols and troubleshooting guide provided in this application note are designed to empower researchers to perform this deprotection with a high degree of confidence and success, thereby facilitating the advancement of their drug discovery programs.

References

  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]

  • (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]

  • Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. Rsc.org. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • SIOC Journals. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bases. Wordpress. Retrieved from [Link]

  • Batta, A. K., Salen, G., & Shefer, S. (1988). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Journal of lipid research, 29(12), 1682–1684.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. Retrieved from [Link]

  • Google Patents. (n.d.). ES2097242T3 - PROCEDURE FOR THE SAPONIFICATION OF AMINO ACID / PEPTIDIC ESTERS.
  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Google Patents. (n.d.). EP0523461B1 - Process for the saponification of aminoacid-/peptide esters.
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Richard, J. P., Williams, K. B., & Amyes, T. L. (2000). Formation and Stability of Organic Zwitterions in Aqueous Solution: Enolates of the Amino Acid Glycine and Its Derivatives. Journal of the American Chemical Society, 122(41), 10049-10058. [Link]

  • Reddit. (2023, August 3). Work-up of a zwitterion? : r/Chempros. Retrieved from [Link]

  • (2013, December 13). Can you cleave methyl esters using acid instead of base? Anyone used this method before?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • ResearchGate. (2012, November 6). What is the alternate process for preparing ester hydrochloride?. Retrieved from [Link]

  • ResearchGate. (2023, April 26). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

Sources

Application

Solid-Phase Peptide Synthesis (SPPS) Utilizing 2-Azaspiro[3.4]octane-1-carboxylate: A Guide to Synthesizing Conformationally Constrained Peptides

An Application Note and Protocol Guide for Researchers In the landscape of modern drug discovery, peptides offer a unique combination of specificity and potency, bridging the gap between small molecules and large biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

In the landscape of modern drug discovery, peptides offer a unique combination of specificity and potency, bridging the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids, particularly those with constrained conformations, is a powerful strategy to overcome these limitations.[3] Conformationally constrained peptides can exhibit enhanced proteolytic stability, improved receptor binding affinity, and increased cell permeability.[2][4][5][6]

This guide provides a detailed protocol for the incorporation of 2-azaspiro[3.4]octane-1-carboxylate, a novel constrained amino acid analog, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The spirocyclic nature of this building block introduces a rigid kink in the peptide backbone, which can be leveraged to stabilize specific secondary structures and enhance biological activity. This document is intended for researchers, scientists, and drug development professionals familiar with the principles of peptide chemistry.

Synthesis of Fmoc-2-azaspiro[3.4]octane-1-carboxylate-OH

The successful incorporation of 2-azaspiro[3.4]octane-1-carboxylate into a peptide via SPPS first requires its protection with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the secondary amine. The following is a representative protocol for this synthesis.

Materials and Reagents:
  • 2-azaspiro[3.4]octane-1-carboxylate hydrochloride

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Protocol:
  • Dissolution: Dissolve 2-azaspiro[3.4]octane-1-carboxylate hydrochloride (1.0 eq) in a 1:1 mixture of 10% aqueous sodium bicarbonate and dioxane.

  • Addition of Fmoc-OSu: To the stirring solution, add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes at room temperature.

  • Reaction: Allow the reaction to stir overnight at room temperature.

  • Work-up:

    • Remove the dioxane under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude product.

  • Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes containing 1% acetic acid to obtain the pure Fmoc-2-azaspiro[3.4]octane-1-carboxylate-OH.

Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual synthesis of a peptide incorporating the novel amino acid using the standard Fmoc/tBu strategy.[7]

Materials and Reagents:
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus).[8]

  • Fmoc-protected amino acids (including the custom Fmoc-2-azaspiro[3.4]octane-1-carboxylate-OH).

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[9]

    • N,N'-Diisopropylcarbodiimide (DIC).[10][11]

  • Coupling Additives:

    • 1-Hydroxybenzotriazole (HOBt).[11]

  • Base:

    • N,N-Diisopropylethylamine (DIPEA).[10]

  • Deprotection Reagent:

    • 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Solvents:

    • N,N-dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • SPPS reaction vessel.

  • Shaker or bubbler for agitation.

Workflow Overview

The general process of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[12][13]

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Final_Wash Final Wash (DMF, DCM, MeOH) Final_Deprotection->Final_Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage End End: Purified Peptide Cleavage->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed SPPS Protocol:
  • Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for at least 1 hour.[8]

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Coupling of Fmoc-2-azaspiro[3.4]octane-1-carboxylate-OH:

    • Due to potential steric hindrance, a longer coupling time or a different coupling reagent might be beneficial.

    • Method A (HBTU): Follow the standard coupling protocol as in step 3, but extend the coupling time to 4-6 hours or perform a double coupling.

    • Method B (DIC/HOBt): Pre-activate Fmoc-2-azaspiro[3.4]octane-1-carboxylate-OH (4 eq) with DIC (4 eq) and HOBt (4 eq) in DMF. Add this solution to the resin and agitate for 4-6 hours.[11]

    • A Kaiser test can be performed to ensure complete coupling.

  • Iterative Cycles: Repeat steps 2 and 3 (or 4 for the special residue) for each subsequent amino acid in the peptide sequence.

SPPS Cycle Parameters Summary
StepReagent/SolventTime
SwellingDMF> 1 hr
Deprotection20% Piperidine in DMF20 + 10 min
WashingDMF5-7 times
Coupling (Standard AA)Fmoc-AA-OH/HBTU/DIPEA1-2 hrs
Coupling (Constrained AA)Fmoc-AA-OH/HBTU/DIPEA or DIC/HOBt4-6 hrs
WashingDMF3-5 times

Cleavage and Deprotection

This step removes the peptide from the solid support and cleaves the acid-labile side-chain protecting groups.[14][15]

Cleavage Cocktail:

The choice of scavengers in the trifluoroacetic acid (TFA) cleavage cocktail is crucial to prevent side reactions with sensitive amino acids.[16] A commonly used cocktail is "Reagent B".

  • Reagent B Composition:

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

Protocol:
  • Final Wash: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[17]

    • Agitate the mixture at room temperature for 2-4 hours. The duration may need to be extended for peptides containing multiple arginine residues.[14]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add this solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification:

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19][20]

  • System: A preparative or semi-preparative HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions and analyze by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Characterization:

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.[18][19][20][21]

TechniquePurpose
Analytical RP-HPLC Assess the purity of the final peptide.
Mass Spectrometry (MS) Confirm the molecular weight of the peptide.[18][20]
Tandem MS (MS/MS) Verify the amino acid sequence.[19]
Nuclear Magnetic Resonance (NMR) Provide detailed structural information, including the conformation of the peptide.[18][21]
Amino Acid Analysis (AAA) Determine the amino acid composition and quantify the peptide content.[22]

Conclusion

The incorporation of conformationally constrained amino acids like 2-azaspiro[3.4]octane-1-carboxylate presents a valuable strategy for the development of peptide-based therapeutics with improved pharmacological properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and characterization of peptides containing this novel building block. While the coupling of sterically hindered residues may require optimization, the principles of Fmoc-based SPPS are robust and adaptable to such challenges. Careful execution of these methods will enable researchers to explore the impact of this unique structural motif on peptide function and advance the design of next-generation peptide drugs.

References

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). International Journal of Science and Research Archive, 12(01), 3140-3159.
  • Cudic, M. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design. Humana Press.
  • Coin, I., et al. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Al-Salami, H., et al. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC.
  • Creative Peptides. (n.d.). Constrained Peptides.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Al-Salami, H., et al. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • JPT. (n.d.).
  • BenchChem. (2025, December).
  • Wilson, A. J. (2021, March 25). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing.
  • PeptiDream Inc. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Lau, J. L., & Dunn, M. K. (2026, March 16). Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Journal of Medicinal Chemistry.
  • Muttenthaler, M., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Merck. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Merck.
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec.
  • Pentelute, B. L., et al. (n.d.). Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins. PMC.
  • Chem-Impex International, Inc. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec.
  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of 2-Azaspiro[3.4]octane-1-carboxylate Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Methodological Guide Strategic Rationale & Bioisosterism in Drug Discovery The integration of high...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Methodological Guide

Strategic Rationale & Bioisosterism in Drug Discovery

The integration of high-sp3-character spirocycles into pharmaceutical pipelines has fundamentally shifted modern drug design. Specifically, four-membered ring-containing spirocycles, such as azaspiroalkanes, act as conformationally restricted bioisosteres for flat aromatic rings and canonical amino acids like proline[1].

The 2-azaspiro[3.4]octane-1-carboxylate scaffold is a highly valuable, rigid non-natural amino acid derivative. By acting as a proline surrogate, it alters the local dipole moment, increases metabolic stability against proteases, and explores novel 3D chemical space[1]. Similar spirocyclic motifs, such as 2-azaspiro[3.3]heptanes, have already been validated as critical building blocks for modern therapeutics[2]. Consequently, commercially available derivatives of this scaffold, such as methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride, are in extremely high demand as chiral building blocks[3],[4].

This application note details a scalable, highly enantioselective synthetic route to the 2-azaspiro[3.4]octane-1-carboxylate core. The strategy circumvents the traditional poor kinetics of azetidine ring formation by leveraging a catalytic asymmetric Strecker reaction followed by a Thorpe-Ingold-assisted 4-exo-tet cyclization.

Mechanistic Pathways & Logical Architecture

The synthesis relies on establishing the absolute stereochemistry early in the sequence via a Thiourea-Catalyzed Asymmetric Strecker Reaction . The prochiral starting material, 1-(benzyloxymethyl)cyclopentane-1-carbaldehyde, is condensed with benzhydrylamine. A chiral hydrogen-bond donor catalyst (Jacobsen-type thiourea) binds the resulting imine, creating a rigid transition state that directs cyanide attack exclusively to the Re-face.

Following hydrolysis and global deprotection, the linear amino-alcohol is orthogonally activated. The critical ring-closing step relies on the Thorpe-Ingold effect (gem-dialkyl effect) imparted by the spiro-cyclopentane ring. This steric compression narrows the internal angle between the reacting centers, drastically lowering the activation energy required for the kinetically disfavored 4-exo-tet cyclization.

SynthesisWorkflow A 1-(Benzyloxymethyl) cyclopentane-1-carbaldehyde (Prochiral Starting Material) B Catalytic Asymmetric Strecker (Jacobsen Thiourea Catalyst, HCN, R-NH2) Establishes C1 Stereocenter A->B Step 1 C Chiral α-Amino Nitrile (>98% ee) B->C D 1. Acidic Hydrolysis (MeOH/HCl) 2. Hydrogenolysis (H2, Pd/C) C->D Step 2 E Methyl (S)-2-amino-2-(1-(hydroxymethyl) cyclopentyl)acetate D->E F 1. N-Boc Protection (Boc2O) 2. O-Mesylation (MsCl, Et3N) E->F Step 3 G N-Boc, O-Ms Intermediate F->G H Intramolecular Cyclization (KHMDS, THF, 0 °C) Forms Azetidine Ring G->H Step 4 I 2-Azaspiro[3.4]octane-1-carboxylate (Target Scaffold) H->I

Caption: Workflow for the catalytic asymmetric synthesis of 2-azaspiro[3.4]octane-1-carboxylate.

CatalystMechanism Imine Imine Intermediate (Electrophile) Complex Ternary Transition State (Rigid H-Bond Network) Imine->Complex Thiourea Chiral Thiourea Catalyst (H-Bond Donor) Thiourea->Complex Dual H-Bonding Cyanide Cyanide Nucleophile (HCN) Cyanide->Complex Face-Selective Attack Product (S)-α-Amino Nitrile (High Enantioselectivity) Complex->Product

Caption: Mechanism of thiourea-catalyzed enantioselective Strecker reaction.

Self-Validating Experimental Protocols

Note: The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure self-validation at each stage of the synthesis.

Step 1: Catalytic Asymmetric Strecker Reaction

Objective: Establish the C1 stereocenter with high enantiofacial discrimination.

  • Imine Formation: To a solution of 1-(benzyloxymethyl)cyclopentane-1-carbaldehyde (10.0 mmol) in anhydrous toluene (20 mL), add benzhydrylamine (10.5 mmol) and anhydrous MgSO₄ (2.0 g). Stir at room temperature for 4 hours.

    • IPC: Analyze via ¹H NMR to confirm the disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of the imine proton (~7.8 ppm).

  • Asymmetric Cyanation: Filter the mixture into a flame-dried flask under N₂. Cool to -20 °C. Add the chiral Jacobsen thiourea catalyst (0.5 mmol, 5 mol%).

  • Dropwise, add TMSCN (12.0 mmol) followed by anhydrous MeOH (12.0 mmol) to generate HCN in situ. Stir at -20 °C for 24 hours.

    • Causality: Maintaining -20 °C suppresses the uncatalyzed background reaction, ensuring the thiourea catalyst exclusively dictates the stereochemical outcome.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the (S)-α-amino nitrile.

Step 2: Nitrile Hydrolysis & Global Deprotection

Objective: Convert the nitrile to a methyl ester and unveil the primary amine and primary alcohol.

  • Pinner Hydrolysis: Dissolve the α-amino nitrile in 3 M methanolic HCl (30 mL). Reflux for 12 hours. Cool and concentrate in vacuo to yield the intermediate ester hydrochloride.

    • Causality: Performing hydrolysis before hydrogenolysis prevents the free amine from interfering with the highly acidic conditions, avoiding unwanted lactamization.

  • Hydrogenolysis: Dissolve the crude ester in MeOH (20 mL). Add 10% Pd/C (10 wt%). Pressurize with H₂ (50 psi) in a Parr shaker for 16 hours.

  • Workup: Filter through a pad of Celite to remove the Pd catalyst. Concentrate to yield methyl (S)-2-amino-2-(1-(hydroxymethyl)cyclopentyl)acetate as a white solid.

    • IPC: LC-MS must show the complete disappearance of the benzhydryl and benzyl masses, yielding a clean molecular ion [M+H]⁺ at m/z 202.1.

Step 3: Orthogonal Protection and Activation

Objective: Protect the amine to prevent intermolecular side reactions and activate the alcohol for cyclization.

  • N-Boc Protection: Suspend the amino-alcohol (8.0 mmol) in DCM (25 mL). Add Et₃N (17.6 mmol) and cool to 0 °C. Add Boc₂O (8.4 mmol) portion-wise. Stir for 4 hours at room temperature.

    • IPC: TLC (Ninhydrin stain). The disappearance of the primary amine (no purple spot) confirms complete N-protection.

  • O-Mesylation: Cool the reaction mixture back to 0 °C. Add additional Et₃N (12.0 mmol) followed by dropwise addition of methanesulfonyl chloride (MsCl, 9.6 mmol). Stir for 1 hour at 0 °C.

  • Workup: Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the N-Boc, O-Ms intermediate.

Step 4: Thorpe-Ingold Assisted 4-exo-tet Cyclization

Objective: Form the strained azetidine ring.

  • Cyclization: Dissolve the N-Boc, O-Ms intermediate (7.0 mmol) in anhydrous THF (35 mL) under N₂. Cool to 0 °C.

  • Slowly add KHMDS (1.0 M in THF, 8.4 mL, 8.4 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 3 hours.

    • Causality: KHMDS is a bulky, non-nucleophilic base. It selectively deprotonates the Boc-carbamate (pKₐ ~16) to generate a strong nitrogen nucleophile without directly attacking the mesylate. The spiro-cyclopentane ring forces the nitrogen and the mesylate-bearing carbon into close proximity, enabling the highly strained 4-exo-tet closure.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc, dry, and purify via silica gel chromatography to isolate 1-methyl 2-tert-butyl (S)-2-azaspiro[3.4]octane-1,2-dicarboxylate.

Quantitative Data & Yield Summary

Synthetic StepIntermediate / ProductYield (%)Enantiomeric Excess (ee %)Key Analytical Metric (IPC)
Step 1 (S)-α-Amino Nitrile88%>98%Chiral HPLC (Chiralcel OD-H)
Step 2 Deprotected Amino-Alcohol92%>98%LC-MS [M+H]⁺ 202.1
Step 3 N-Boc, O-Ms Intermediate85%>98%¹H NMR (Ms-CH₃ singlet at δ 3.0 ppm)
Step 4 2-Azaspiro[3.4]octane-1-carboxylate78%>98%¹³C NMR (Spiro C shift to δ ~45 ppm)

Troubleshooting & Causality in Protocol

  • Loss of Enantiomeric Excess in Step 1: If the ee drops below 95%, it is highly likely that the reaction temperature exceeded -20 °C, allowing the uncatalyzed background cyanation to compete with the thiourea-catalyzed pathway. Ensure rigorous temperature control.

  • Incomplete Cyclization in Step 4: If starting material persists, verify the anhydrous nature of the THF and the quality of the KHMDS. Moisture will quench the KHMDS, preventing the deprotonation of the Boc-carbamate. Do not substitute KHMDS with smaller bases (e.g., NaOMe), as they will act as nucleophiles and displace the mesylate, resulting in linear ether byproducts rather than the desired spirocycle.

  • Lactamization Side-Reactions: If a mass corresponding to a lactam ([M+H]⁺ 170.1) is observed during Step 2, it indicates premature cyclization of the free amine onto the methyl ester. Ensure the HCl concentration is maintained during the Pinner reaction to keep the amine protonated until hydrogenolysis is complete.

References

  • Title: Asymmetric synthesis of 1-substituted 2-azaspiro[3.
  • Chemical Reviews / Eur. J. Org. Chem. (via J-Stage) Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities / Synthesis of 6-Azaspiro[5]alkanes: Innovative Scaffolds for Drug Discovery URL:

  • Title: methyl 2-azaspiro[3.
  • Title: Methyl 2-azaspiro[3.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suppressing C1 Epimerization in 2-Azaspiro[3.4]octane-1-carboxylate Workflows

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical challenges when working with sterically hindered spirocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical challenges when working with sterically hindered spirocyclic building blocks.

2-Azaspiro[3.4]octane-1-carboxylate features a highly constrained spiro[3.4] system. The massive steric bulk of the adjacent spiro-ring drastically reduces the rate of nucleophilic attack during amide or peptide coupling. This kinetic bottleneck provides ample time for the activated carboxylate to undergo side reactions, specifically C1 epimerization (racemization at the alpha-carbon). This guide provides field-proven, self-validating protocols and mechanistic insights to help you preserve stereochemical integrity during your syntheses.

Mechanistic Causality of C1 Epimerization

To solve epimerization, we must first understand the causality behind it. When the C1 carboxylate is activated, epimerization typically proceeds via two competing pathways:

  • The Oxazolone (Azlactone) Pathway: The carbonyl oxygen of the N-protecting group (e.g., Boc or Fmoc) intramolecularly attacks the activated ester, forming an oxazolone intermediate[1]. The C1 proton in this oxazolone is highly acidic due to the resonance stabilization of the resulting anion, leading to rapid stereoinversion.

  • Direct Base-Catalyzed Enolization: Unhindered tertiary amine bases can directly abstract the alpha-proton from the activated ester.

Because the steric hindrance of the spiro[3.4] system slows down the desired bimolecular amine attack, these unimolecular or base-driven side reactions are given the time to dominate.

G A N-Protected 2-Azaspiro[3.4]octane C1-Carboxylate B Activated Ester (e.g., OAt / OBt) A->B Coupling Reagent (HATU/DIC) C Oxazolone Intermediate (Rapid C1 Deprotonation) B->C Slow Amine Attack (Steric Hindrance) D Direct Base Enolization (C1 Deprotonation) B->D Strong/Unhindered Base (TEA/DIPEA) E Desired Amide (Stereoretention) B->E Fast Amine Attack (Kinetically Favored) F Epimerized Amide (Stereoinversion at C1) C->F Ring Opening via Amine D->F Non-selective Amine Attack

Mechanistic pathways leading to C1 epimerization versus desired stereoretentive amide coupling.

Frequently Asked Questions (FAQs)

Q: Which coupling reagents offer the best balance of reactivity and stereocontrol for this spirocycle? A: For highly hindered substrates, uronium salts like HATU are required to drive the reaction forward[2]. However, to suppress epimerization, the additive is critical. HOAt (present in HATU) forms a highly reactive ester that accelerates the desired amine attack. Alternatively, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly recommended as it causes very little epimerization, even for sensitive alpha-chiral centers[3].

Q: How does my choice of base impact C1 stereointegrity? A: Standard bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can be too basic or insufficiently hindered, promoting direct C1 proton abstraction. Switching to 2,4,6-trimethylpyridine (TMP, collidine) is a field-proven strategy. TMP provides sufficient basicity to neutralize the coupling reaction but is sterically precluded from abstracting the hindered C1 alpha-proton, drastically reducing epimerization[4].

Q: Can metal additives help prevent oxazolone formation? A: Yes. Copper(II) salts, specifically CuCl₂, act as highly effective epimerization suppressants. Cu²⁺ coordinates with the intermediate, preventing the formation of the oxazolone ring and locking the chiral center's conformation. Studies show CuCl₂ can reduce D-epimer formation to as low as 0.1% in difficult couplings[1].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes expected epimerization levels based on established mechanistic studies of sterically hindered and epimerization-prone amino acids[1][3][4].

Coupling ReagentBaseAdditiveReaction TimeExpected EpimerizationMechanistic Rationale
HBTUDIPEANone4 hours15 - 25%Slow coupling; DIPEA promotes direct enolization.
HATUNMMNone2 hours8 - 12%Faster coupling, but NMM still allows oxazolone formation.
HATUTMP (Collidine)None2 hours< 3%TMP steric bulk prevents C1 deprotonation[4].
DICNoneOxyma Pure4 hours< 2%Neutral conditions; Oxyma suppresses oxazolone.
HATUTMPCuCl₂ (0.1 eq)2 hours< 0.5%Cu²⁺ coordination completely locks C1 stereocenter[1].

Troubleshooting Guide & Step-by-Step Methodologies

To ensure a self-validating system, these protocols include built-in analytical checkpoints to verify stereochemical integrity before proceeding to downstream steps.

Protocol A: Optimized Amide Coupling using HATU/TMP and CuCl₂

Objective: Couple 2-azaspiro[3.4]octane-1-carboxylate to a primary/secondary amine with <1% epimerization.

  • Preparation: Dissolve 1.0 equivalent of N-protected 2-azaspiro[3.4]octane-1-carboxylate and 1.1 equivalents of the target amine in anhydrous DMF (0.1 M concentration). Note: Ensure the solvent is strictly anhydrous to prevent ester hydrolysis.

  • Metal Additive (The Anchor): Add 0.1 equivalents of anhydrous CuCl₂.

    • Causality: Cu²⁺ forms a transient chelate with the carboxylate, sterically blocking the N-protecting group from attacking the carbonyl[1].

  • Base Addition: Add 2.0 equivalents of 2,4,6-trimethylpyridine (TMP).

    • Causality: TMP neutralizes the system without acting as a Brønsted base at the C1 position[4].

  • Activation: Chill the reaction mixture to 0 °C. Add 1.05 equivalents of HATU.

    • Causality: Low temperatures kinetically suppress oxazolone formation while HATU provides the extreme reactivity needed for the spirocyclic center[2].

  • Reaction & Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor conversion via LC-MS.

  • Validation Checkpoint: Perform chiral HPLC or 1D-NMR analysis of the crude mixture. The presence of a single diastereomeric peak validates the suppression of epimerization.

Protocol B: Neutral Coupling via DIC/Oxyma Pure (Base-Free)

Objective: Perform coupling without any tertiary amine base to completely eliminate direct enolization.

  • Preparation: Dissolve 1.0 eq of the spirocyclic carboxylate and 1.1 eq of Oxyma Pure in anhydrous DMF.

  • Activation: Add 1.1 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise at 0 °C.

  • Pre-activation: Stir for 10 minutes to form the active Oxyma ester.

    • Causality: Oxyma esters are highly reactive but do not require a base for formation, bypassing the base-catalyzed epimerization pathway entirely.

  • Coupling: Add 1.0 eq of the target amine. Stir at room temperature until complete.

Troubleshooting Workflow

If you detect epimerization in your final product, follow this decision tree to isolate and eliminate the root cause.

Workflow Start Analyze Crude Product via Chiral HPLC Decision1 Is C1 Epimerization > 2%? Start->Decision1 End Proceed to Purification Decision1->End No CheckBase Evaluate Base Used Decision1->CheckBase Yes ChangeBase Switch DIPEA/TEA to TMP (Collidine) CheckBase->ChangeBase Unhindered Base Used CheckTemp Evaluate Temperature CheckBase->CheckTemp TMP Already Used ChangeBase->Start ChangeTemp Pre-activate at 0°C Avoid prolonged heating CheckTemp->ChangeTemp RT or Higher CheckAdd Evaluate Additives CheckTemp->CheckAdd 0°C Already Used ChangeTemp->Start AddCu Add 0.1 eq CuCl2 to suppress oxazolone CheckAdd->AddCu AddCu->Start

Systematic troubleshooting workflow for diagnosing and resolving C1 epimerization.

References

  • Epimerisation in Peptide Synthesis - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Methyl 2-azaspiro[3.4]octane-1-carboxylate HCl Synthesis

Welcome to the Technical Support Center for spirocyclic azetidine synthesis. Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride is a highly valuable, rigidified proline analogue used in advanced drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic azetidine synthesis. Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride is a highly valuable, rigidified proline analogue used in advanced drug discovery. However, its synthesis presents significant thermodynamic and kinetic challenges, primarily due to the high Baeyer strain of the azetidine ring and the hydrolytic instability of the intermediate free-base ester.

This guide provides field-proven troubleshooting strategies, causal explanations for common synthetic failures, and a self-validating protocol to maximize your reaction yield and product purity.

Synthetic Workflow & Optimization Pathway

SynthesisWorkflow A 2-(Benzylamino)-2-(1-(tosyloxymethyl) cyclopentyl)acetic acid B Azetidine Ring Closure (Intramolecular Alkylation) A->B Cs2CO3, MeCN High Dilution C N-Deprotection (Hydrogenolysis) B->C Pd/C, H2 (1 atm) MeOH D One-Pot Esterification & HCl Salt Formation C->D SOCl2, Anhydrous MeOH 0 °C to RT E Methyl 2-azaspiro[3.4]octane- 1-carboxylate HCl D->E Precipitation via Diethyl Ether

Workflow for the optimized synthesis of methyl 2-azaspiro[3.4]octane-1-carboxylate HCl.

Troubleshooting Guides & FAQs

Q1: Why is my yield so low during the azetidine ring closure (intramolecular N-alkylation)?

The Causality: Forming a 4-membered azetidine ring is thermodynamically and kinetically disfavored compared to 5- or 6-membered rings due to severe Baeyer strain (~26 kcal/mol). When attempting to cyclize a linear precursor, the transition state energy is so high that intermolecular reactions (oligomerization) and E2 elimination (loss of the tosylate leaving group to form an alkene) easily outcompete the desired intramolecular SN​2 pathway.

The Solution: You must manipulate the kinetics using two techniques simultaneously:

  • Pseudo-High Dilution: Use a syringe pump to add the precursor slowly to the reaction mixture. This ensures the steady-state concentration of the uncyclized monomer remains near zero, statistically preventing two molecules from colliding and dimerizing.

  • The "Cesium Effect": Switch your base from K2​CO3​ or DIPEA to Cesium Carbonate ( Cs2​CO3​ ). The large, highly polarizable cesium cation coordinates with the substrate, templating the molecule into a pseudo-cyclic conformation that pre-organizes the reactive centers. This significantly lowers the activation energy for intramolecular cyclization .

Q2: I am seeing significant ester hydrolysis and complex mixtures during the N-deprotection step. What is happening?

The Causality: If you synthesize the methyl ester first and then attempt to remove the N-benzyl protecting group via hydrogenation, you are generating a basic secondary amine directly adjacent to a methyl ester. Even trace amounts of water in the solvent will trigger base-catalyzed ester hydrolysis (often driven by neighboring group participation). Furthermore, free-base azetidine esters are highly prone to intermolecular dimerization, forming diketopiperazine-like side products.

The Solution: Alter your synthetic sequence. Perform the cyclization and deprotection on the carboxylic acid intermediate (as shown in the workflow diagram). 2-azaspiro[3.4]octane-1-carboxylic acid is a stable zwitterion that will not dimerize or hydrolyze. You can then esterify and form the salt in one final, controlled step.

Q3: What is the optimal method for forming the methyl ester hydrochloride salt without degrading the spirocycle?

The Causality: Azetidines are highly sensitive to strong, aqueous acids. Attempting to form the HCl salt using aqueous hydrochloric acid will lead to protonation followed by nucleophilic attack by water, irreversibly opening the strained 4-membered ring.

The Solution: Utilize the Thionyl Chloride ( SOCl2​ ) in anhydrous Methanol method . Reacting SOCl2​ with methanol generates anhydrous HCl in situ alongside the active esterifying agent. This simultaneously converts your stable carboxylic acid into the methyl ester while immediately trapping the basic azetidine nitrogen as the stable hydrochloride salt, completely preventing ring-opening and dimerization.

Quantitative Data: Cyclization Optimization

The following table summarizes the optimization data for the critical azetidine ring closure step, highlighting the necessity of the "Cesium effect" and dilution.

Base / SolventConcentrationTemp (°C)Yield (%)Major Byproduct
K2​CO3​ / MeCN0.1 M (Batch)8015%Linear Oligomers
DIPEA / DMF0.05 M (Batch)10028%E2 Elimination (Alkene)
NaH / THF0.05 M (Batch)6541%Decomposition
Cs2​CO3​ / MeCN 0.005 M (Syringe Pump) 80 78% Trace Dimer

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Intramolecular Cyclization (Azetidine Formation)
  • Suspend Cs2​CO3​ (3.0 equiv) in anhydrous Acetonitrile (MeCN) and heat to 80 °C under an inert argon atmosphere.

  • Dissolve 2-(benzylamino)-2-(1-(tosyloxymethyl)cyclopentyl)acetic acid (1.0 equiv) in anhydrous MeCN to create a 0.05 M solution.

  • Using a syringe pump, add the precursor solution dropwise to the refluxing base suspension over a period of 12 hours (final effective concentration 0.005 M).

  • Stir for an additional 2 hours at 80 °C.

  • Cool to room temperature, filter through a Celite pad to remove cesium salts, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The reaction is successful if the linear precursor ( m/z [M+H]+ = 418) has disappeared, and the cyclized zwitterion ( m/z [M+H]+ = 246) is the major peak. The absence of m/z 491 confirms that high-dilution successfully prevented dimerization.

Step 2: Global Deprotection (Hydrogenolysis)
  • Dissolve the crude 2-benzyl-2-azaspiro[3.4]octane-1-carboxylic acid in HPLC-grade Methanol.

  • Add 10% Pd/C (0.1 equiv by weight). Purge the flask with argon, then introduce Hydrogen gas ( H2​ ) via a balloon (1 atm).

  • Stir vigorously at room temperature for 18 hours.

  • Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with hot methanol.

  • Self-Validation Check: Perform TLC (Ninhydrin stain). The product should appear as a highly polar, UV-inactive spot (free amino acid), confirming the complete removal of the UV-active benzyl group.

Step 3: One-Pot Esterification and HCl Salt Formation
  • Self-Validation Check: Before beginning, perform a Karl Fischer titration on your anhydrous Methanol. It must contain <50 ppm H2​O to prevent competitive hydrolysis.

  • Cool 20 mL of anhydrous Methanol to 0 °C in an ice bath.

  • Cautiously add Thionyl Chloride ( SOCl2​ , 2.0 equiv) dropwise. Note: This reaction is highly exothermic and generates HCl gas.

  • Stir the solution for 15 minutes at 0 °C, then add the deprotected 2-azaspiro[3.4]octane-1-carboxylic acid (1.0 equiv) in one portion.

  • Remove the ice bath, allow the reaction to reach room temperature, and then heat to reflux (65 °C) for 12 hours.

  • Cool to room temperature and remove the solvent under reduced pressure to yield a thick oil.

  • Add ice-cold anhydrous Diethyl Ether (15 mL) and triturate vigorously until the oil solidifies into a crisp, white powder.

  • Filter the solid and dry under high vacuum.

  • Self-Validation Check: The formation of a free-flowing white precipitate upon ether addition confirms successful salt formation. If the product remains an oil, the salt formation is incomplete, or trace methanol remains entrapped.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2473-2478.[Link]

  • Galli, C. (1992). The Cesium Effect. Organic Preparations and Procedures International, 24(3), 285-307.[Link]

  • Szymańska, E., et al. (2023). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Molecules, 28(18), 6649.[Link]

Troubleshooting

Technical Support Center: Desalting and Free-Basing Methyl 2-azaspiro[3.4]octane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating small, polar, bifunctional scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating small, polar, bifunctional scaffolds. Methyl 2-azaspiro[3.4]octane-1-carboxylate presents a classic chemical dichotomy: it contains a basic secondary amine (typically synthesized or supplied as a hydrochloride or trifluoroacetate salt [1]) and a base-labile methyl ester.

The core challenge in removing inorganic/organic salts or converting this compound to its free base lies in preventing the saponification (hydrolysis) of the methyl ester while ensuring quantitative recovery of the water-soluble free amine[2]. This guide provides field-proven, self-validating protocols grounded in mechanistic causality to ensure high-yield purification.

Quantitative Method Comparison

Before selecting a workflow, review the empirical data below to determine the best approach for your scale and available equipment.

Purification MethodTypical YieldEster Hydrolysis RiskScalabilityRecommended Use Case
SCX Catch-and-Release 90 - 98%None (Non-aqueous)Excellent (up to 50g)Primary recommendation for pure salt conversion.
pH-Controlled LLE (NaHCO₃) 75 - 85%Low (if pH < 9.0)High (Kilogram scale)Large-scale extractions where SCX is unavailable.
Strong Base LLE (NaOH/KOH) < 10%Critical / InevitableN/ADO NOT USE - Destroys target compound.

Troubleshooting Guide 1: Strong Cation Exchange (SCX) Chromatography

The Causality: SCX chromatography utilizes silica functionalized with propylsulfonic acid (pKa < 1). When the amine salt is loaded, the protonated secondary amine exchanges with the sulfonic acid proton, forming a strong ionic bond. Methanol washes away the counterion (e.g., Cl⁻, TFA⁻) and neutral impurities. Finally, a methanolic ammonia solution (a stronger base in massive excess) deprotonates the bound amine, breaking the ionic interaction and eluting the free base [3]. Because this process is entirely non-aqueous, the risk of ester hydrolysis is completely eliminated.

SCX_Workflow A 1. Load Amine Salt (e.g., HCl/TFA) in MeOH B 2. SCX-2 Column (Propylsulfonic Acid) A->B Catch Phase C 3. Wash with MeOH (Removes Neutrals & Anions) B->C Impurities to Waste D 4. Elute with 2M NH3/MeOH (Deprotonates Amine) C->D Release Phase E 5. Evaporate Solvent (Yields Pure Free Base) D->E Isolation

Fig 1. SCX Catch-and-Release mechanism for non-aqueous amine desalting.

Step-by-Step Protocol (Self-Validating)
  • Resin Calculation: Calculate the millimoles of your starting salt. Use 2 to 3 equivalents of SCX-2 resin (typical loading capacity is ~1.0 mmol/g).

  • Conditioning: Pre-wet the SCX cartridge with 10 mL of Methanol (MeOH) per gram of resin.

  • Loading: Dissolve the methyl 2-azaspiro[3.4]octane-1-carboxylate salt in a minimum volume of MeOH and load it onto the column at a flow rate of 1-2 drops per second.

  • Washing: Wash the column with 3 column volumes (CV) of MeOH.

    • Self-Validation Step: Spot the wash fraction on a TLC plate and stain with Ninhydrin or KMnO₄. The absence of a spot confirms the amine is successfully "caught" on the resin.

  • Elution: Elute the free base using 3 CV of 2M NH₃ in MeOH.

  • Isolation: Evaporate the methanolic ammonia under reduced pressure. Crucial: Keep the water bath temperature below 35°C. The free base of this spirocyclic amine is relatively low molecular weight and can be volatile under high vacuum.

Troubleshooting Guide 2: pH-Controlled Liquid-Liquid Extraction (LLE)

The Causality: If SCX is unavailable, aqueous Liquid-Liquid Extraction (LLE) must be used. The pKa of a standard pyrrolidine is ~11.2, but the electron-withdrawing methyl ester at the alpha-position of our spirocycle significantly lowers the basicity of the amine (estimated pKa ~7.8 - 8.5). Therefore, a mild base like Sodium Bicarbonate (NaHCO₃, buffers at pH ~8.3) is perfectly sufficient to deprotonate the amine [4]. Using strong bases (NaOH or KOH) will cause the hydroxide ion to act as a nucleophile, attacking the carbonyl carbon and irreversibly saponifying the ester into a water-soluble carboxylate salt [2].

LLE_Workflow A 1. Dissolve Amine Salt in Cold Water B 2. Add NaHCO3 (aq) Target pH 8.0 - 8.5 A->B Avoid strong bases C 3. Extract with DCM (Multiple Washes) B->C Deprotonation D 4. Separate Phases C->D E Aqueous Phase (Inorganic Salts) D->E Discard F Organic Phase (Free Base Amine) D->F Retain G 5. Dry (Na2SO4) & Concentrate F->G Final Product

Fig 2. pH-controlled Liquid-Liquid Extraction (LLE) avoiding ester saponification.

Step-by-Step Protocol (Self-Validating)
  • Dissolution: Dissolve the amine salt in cold distilled water (0-5°C). The cold temperature kinetically slows any potential background hydrolysis.

  • Basification: Slowly add saturated aqueous NaHCO₃ dropwise.

    • Self-Validation Step: Continuously monitor the aqueous layer with pH paper. Stop addition when the pH reaches 8.5. Do not exceed pH 9.0.

  • Extraction: Extract the aqueous layer 3–4 times with Dichloromethane (DCM). DCM is strictly preferred over Ethyl Acetate or Ether because the spirocyclic free base is highly polar and partitions better into halogenated solvents.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration: Concentrate under vacuum at <35°C to yield the free base.

Frequently Asked Questions (FAQs)

Q: I recovered my free base via LLE, but the ¹H-NMR shows a missing singlet at ~3.7 ppm. What went wrong? A: You experienced base-catalyzed ester hydrolysis. The missing 3H singlet at 3.7 ppm corresponds to the methoxy group of the methyl ester. This confirms saponification occurred, likely due to using too strong a base (like NaOH/KOH) or leaving the compound in an aqueous basic solution at room temperature for an extended period. The target compound was converted to the carboxylic acid and lost in the aqueous waste.

Q: During SCX purification, my compound eluted during the initial methanol wash step instead of the ammonia release step. Why? A: The SCX resin capacity was exceeded. Ensure you are using at least 2 equivalents of SCX resin relative to your compound. Additionally, if your starting material was not fully protonated (e.g., it was already partially free-based), it will not bind to the sulfonic acid groups. To fix this, you can add 0.1% acetic acid to your loading solvent to ensure the amine is fully protonated before loading.

Q: Can I use basic alumina chromatography instead of SCX to remove the salts? A: It is highly discouraged. While basic alumina can neutralize HCl salts, it is not a true "catch-and-release" mechanism. More importantly, basic alumina contains surface hydroxyls that can catalyze transesterification or hydrolysis of the highly sensitive alpha-amino methyl ester when methanol or water is present. Stick to SCX-2 for reliable results.

References

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Biotage. (n.d.). ISOLUTE® Si Propylsulfonic Acid (SCX-2) metal scavenger/scavenger. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Retrieved from[Link]

Optimization

Handling and storing hygroscopic methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride

Welcome to the technical support guide for methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride (CAS No. 2031258-52-1).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride (CAS No. 2031258-52-1). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and storage of this valuable spirocyclic building block. As a hydrochloride salt of a secondary amine, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Improper handling can lead to significant issues, including physical changes to the material and chemical degradation, which can compromise the integrity and reproducibility of your experiments.[2][3]

This guide provides troubleshooting solutions and answers to frequently asked questions to ensure you maintain the quality and performance of your material.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My powder has clumped or appears caked. What should I do?

Answer: Clumping and caking are the most common visual indicators of moisture absorption.[1] The appropriate course of action depends on the severity and the sensitivity of your application.

  • For Non-Critical Applications: If the clumping is minor, you may be able to gently break up the clumps with a clean, dry spatula inside a controlled environment like a glovebox or in a room with low humidity.[1][4] However, be aware that the material's properties may not be fully restored.[4]

  • For Sensitive or Quantitative Applications: If your experiment requires high purity or precise concentration (e.g., kinetic studies, dose-response assays), it is strongly recommended to use a fresh, free-flowing lot of the compound.[1] Using material that has absorbed water will lead to inaccurate weighing, as the measured mass will include an unknown amount of water, resulting in lower-than-expected concentrations of your active compound.[1]

  • Salvage Procedure: If using a fresh lot is not possible, a viable but labor-intensive alternative is to prepare a stock solution of the entire batch of compromised material.[5] The concentration of this stock solution must then be accurately determined by a suitable analytical method (e.g., quantitative NMR or HPLC with a reference standard) before use.

Below is a decision workflow for handling a compromised reagent.

G start Observe Clumped or Caked Reagent check_severity Assess Severity of Clumping start->check_severity minor_clumping Minor Clumping check_severity->minor_clumping Minor severe_caking Severe Caking or Wet Appearance check_severity->severe_caking Severe application_type Is the application highly sensitive or quantitative? minor_clumping->application_type do_not_use Do not use for experiments requiring high purity or accurate solid weighing. severe_caking->do_not_use use_fresh Recommended Action: Use a fresh, unclumped lot. application_type->use_fresh Yes break_up Gently break up clumps in a dry environment. Proceed with caution. application_type->break_up No stock_solution Alternative: Prepare a stock solution of the entire batch and determine concentration analytically. do_not_use->stock_solution stock_solution->use_fresh If possible

Decision workflow for compromised hygroscopic reagent.

Question: My experimental results are inconsistent. Could the hygroscopicity of this compound be the cause?

Answer: Absolutely. Inconsistent results are a frequent consequence of using a hygroscopic reagent that has been improperly handled. The primary reasons are:

  • Inaccurate Concentrations: As the powder absorbs moisture, its purity by weight decreases. Weighing out 10 mg of a water-laden powder will give you less than 10 mg of the actual compound, leading to variability in solution concentrations and affecting reaction stoichiometry or biological assay results.[1]

  • Chemical Degradation: The absorbed water can act as a reactant. For an ester like methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride, the presence of water can facilitate hydrolysis of the methyl ester to the corresponding carboxylic acid.[1][2] This introduces an impurity that can interfere with your experiment or alter the compound's biological activity.

To troubleshoot, review your handling and storage procedures against the best practices outlined in this guide. If hygroscopicity is suspected, it is best to start a new set of experiments with a fresh, properly handled vial of the compound.

Question: I'm having trouble dissolving the compound. Is this related to moisture absorption?

Answer: While hydrochloride salts are generally chosen to enhance aqueous solubility, issues can arise from moisture absorption.[6] Severe moisture uptake can lead to the formation of a sticky or gummy solid instead of a free-flowing powder. This can make dissolution slower or appear incomplete as the wetted mass may not disperse easily in the solvent.

Ensure you are using a clean, dry spatula and glassware. If dissolution problems persist, consider gentle vortexing or sonication, provided the compound is stable under these conditions.

Frequently Asked Questions (FAQs)

Question: What are the ideal storage conditions for methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride?

Answer: To maintain the integrity of the compound, it is critical to protect it from atmospheric moisture. The ideal storage conditions are summarized below.

ParameterRecommendationRationale
Container Tightly sealed, airtight container (e.g., amber glass vial with a PTFE-lined cap).[4]Prevents moisture ingress from the atmosphere.
Environment Store inside a desiccator or a controlled low-humidity cabinet.[5][7]Provides a secondary barrier against ambient moisture.
Temperature Cool, dry place.[4]Reduces the rate of potential degradation reactions.
Long-Term Aliquot into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen).[1]Minimizes repeated exposure of the bulk material to air.

Question: What is the best way to weigh this compound accurately?

Answer: Accurate weighing requires minimizing the compound's exposure to air. The choice of method depends on the equipment available in your laboratory.

The gold standard is to perform all weighing operations inside a glovebox with a dry, inert atmosphere.[8][9] If a glovebox is not available, the alternative low-humidity environment protocol should be followed.

Protocol: Weighing in a Low-Humidity Environment
  • Preparation: Before opening the compound's container, ensure you have all necessary items ready: a clean and dry weighing vessel, spatula, and your reaction flask or vial.

  • Equilibration: Allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold powder when the container is opened.

  • Weighing: Open the container, quickly transfer the approximate amount of powder to your weighing vessel, and immediately and tightly reseal the main container.[4]

  • Tare and Measure: Place the weighing vessel on the analytical balance, tare it, and then quickly add the powder to your reaction vessel. Re-weigh the empty weighing vessel to determine the exact amount of compound transferred by difference. This is often more accurate than weighing directly into the vessel.

  • Minimize Exposure: The goal is to have the primary container open for the shortest possible time.[1]

Question: Can I prepare a stock solution, and how should I store it?

Answer: Yes, preparing a stock solution is an excellent strategy to avoid repeatedly opening and handling the hygroscopic solid.[5]

  • Preparation: Use a fresh, free-flowing lot of the compound. Prepare the solution using a dry, high-purity solvent under an inert atmosphere if your application is sensitive to air or moisture.

  • Storage: Store the stock solution in a tightly sealed vial with a secure cap (e.g., a septum-capped vial).[1]

  • Temperature: Depending on the stability of the compound in your chosen solvent, store the solution refrigerated or frozen.[1][5] It is advisable to perform a stability study if the solution will be stored for an extended period.

  • Aliquoting: For long-term storage, divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and contamination.[5]

The diagram below illustrates the recommended workflow for handling the compound.

G cluster_storage Storage cluster_handling Handling & Weighing cluster_application Application storage Store in tightly sealed container in a desiccator equilibrate Equilibrate container to room temperature storage->equilibrate weigh Weigh quickly in a low-humidity environment or glovebox equilibrate->weigh reseal Immediately and tightly reseal primary container weigh->reseal direct_use Direct use in experiment weigh->direct_use stock_prep Prepare stock solution weigh->stock_prep reseal->storage Return to storage stock_storage Aliquot and store stock solution (refrigerated/frozen) stock_prep->stock_storage

Recommended workflow for handling hygroscopic compounds.

Question: What are the primary consequences of improper handling?

Answer: Improper handling can lead to a cascade of negative effects that undermine research quality and efficiency.

  • Physical Changes: The powder can clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[1]

  • Chemical Degradation: Absorbed moisture can lead to hydrolysis, reducing the purity and stability of the compound.[3][10]

  • Inaccurate Results: The combination of incorrect mass and potential degradation leads to unreliable and irreproducible experimental data.[1]

  • Wasted Resources: Compromised experiments result in wasted time, reagents, and financial resources.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Online] Available at: [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with? - General Lab Techniques. [Online] Available at: [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Online] September 14, 2016. Available at: [Link]

  • richpacking020.com. Hygroscopic Problems Of Capsule Filled Powders. [Online] April 11, 2022. Available at: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Online] November 19, 2019. Available at: [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Online] Available at: [Link]

  • Google Patents. US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online] February 22, 2014. Available at: [Link]

  • NextSDS. methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride. [Online] Available at: [Link]

  • JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Online] Available at: [Link]

  • MDPI. Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Online] January 29, 2022. Available at: [Link]

  • III Analytical Methods. [Online] Available at: [Link]

  • PubChemLite. Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride. [Online] Available at: [Link]

  • PMC. Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. [Online] November 06, 2020. Available at: [Link]

  • PMC. Development of a novel moisture-suppression bag for the preservation of hygroscopic medications. [Online] February 15, 2023. Available at: [Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? [Online] April 18, 2016. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Facile synthesis of 2-azaspiro[3.4]octane. [Online] Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Online] Available at: [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Online] August 29, 2025. Available at: [Link]

  • Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. [Online] Available at: [Link]

  • OPUS. Analytical Methods. [Online] August 28, 2025. Available at: [Link]

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. [Online] Available at: [Link]

  • MDPI. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Online] January 05, 2023. Available at: [Link]

  • ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Online] September 25, 2025. Available at: [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. [Online] Available at: [Link]

  • MDPI. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. [Online] May 14, 2021. Available at: [Link]

  • Tokyo University of Science. Overcoming the solubility crisis: a solvent-free method to enhance drug bioavailability. [Online] January 30, 2026. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during N-alkylation of 2-azaspiro[3.4]octane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic bottlenecks when derivatizing complex, strained heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic bottlenecks when derivatizing complex, strained heterocycles.

The 2-azaspiro[3.4]octane-1-carboxylate scaffold is a highly valuable, conformationally restricted proline bioisostere. However, its structural features—a strained azetidine ring fused to a cyclopentane system, coupled with an acidic α-proton at the C-1 chiral center—make it exceptionally sensitive during N-alkylation.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common side reactions and provide self-validating, field-proven protocols to ensure high-yielding, stereochemically pure functionalization.

Mechanistic Overview: Pathways and Pitfalls

Before optimizing the reaction, it is critical to understand the competing kinetic pathways. The azetidine ring's inherent strain (~26 kcal/mol) and the electronic environment of the C-1 position create a landscape where side reactions can easily outcompete the desired N-alkylation if conditions are not strictly controlled.

Pathways SM 2-Azaspiro[3.4]octane- 1-carboxylate Desired N-Alkylated Product (Retention of Stereochemistry) SM->Desired Mild Base / Reductive Amination Epimer C-1 Epimerized Product (Loss of Chiral Integrity) SM->Epimer Strong Base (> 40°C) RingOpen Ring-Opened Product (Azetidine Cleavage) SM->RingOpen Nucleophilic Attack / High Heat QuatSalt Quaternary Ammonium (Over-alkylation) Desired->QuatSalt Excess Alkyl Halide

Reaction pathways and side reactions in the N-alkylation of 2-azaspiro[3.4]octane-1-carboxylate.

Deep-Dive FAQs: Troubleshooting Specific Side Reactions

Q1: Why am I seeing significant epimerization at the C-1 position during my N-alkylation attempts? The Causality: The C-1 proton is flanked by an electron-withdrawing carboxylate group and the azetidine nitrogen, significantly lowering its pKa. When exposed to strong, unhindered bases (e.g., NaH, alkoxides), rapid deprotonation occurs, forming a planar enolate. Upon reprotonation, the stereochemical integrity is lost. The configurational lability of substituted azetidines under basic conditions is a well-documented phenomenon that requires careful base selection[1]. The Solution: Pivot to mild, sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA) or heterogeneous inorganic bases like K₂CO₃. Ensure the reaction temperature never exceeds 40 °C.

Q2: My LC-MS shows a mass corresponding to the addition of a nucleophile and the loss of the spirocyclic structure. What is causing this? The Causality: The azetidine ring is highly strained. The spiro-fusion further restricts conformational flexibility, making the adjacent carbons highly susceptible to nucleophilic attack. If nucleophilic bases (like primary/secondary amines or hydroxide) are present, or if the reaction is heated excessively to force a sluggish alkylation, the azetidine ring will undergo irreversible nucleophilic cleavage. The Solution: To maintain the structural integrity of C2-functionalized azetidines, avoiding harsh N-functionalization conditions is critical[2]. If your electrophile requires forcing conditions, abandon direct alkylation and switch to reductive amination , which proceeds under mild, non-nucleophilic conditions.

Q3: How can I prevent over-alkylation to the quaternary ammonium salt? The Causality: Direct alkylation of secondary spiro-amines inherently risks over-alkylation[3]. Once the first alkyl group is installed, the resulting tertiary amine is often more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl chain. The Solution: Reductive amination is the definitive, self-validating solution here. The reaction proceeds via an iminium intermediate, which physically cannot form from a tertiary amine. This creates a self-terminating system that naturally halts at the desired mono-alkylated product[3].

Q4: Are there greener solvent alternatives that still support high yields? The Causality: Traditional polar aprotic solvents like DMF can degrade into nucleophilic dimethylamine, promoting ring-opening. The Solution: Propylene carbonate (PC) has emerged as an excellent, sustainable polar aprotic solvent for N-alkylation[4]. It provides excellent solubility for inorganic bases and stabilizes the Sₙ2 transition state without promoting solvolysis.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the prevalence of specific side reactions. Use this data to select the appropriate methodology for your specific substrate constraints.

MethodReagents & BaseSolventTemp (°C)Target Yield (%)Epimerization (%)Ring-Opening (%)
Direct Alkylation (Harsh) NaH / R-IDMF60 °C< 20%> 40%> 30%
Direct Alkylation (Mild) K₂CO₃ / R-BrMeCN40 °C65 - 75%< 5%< 5%
Direct Alkylation (Optimized) DIPEA / R-OTfDCM0 to 25 °C80 - 85%< 1%< 1%
Reductive Amination (Gold Std) NaBH(OAc)₃ / R-CHODCE25 °C> 90% Not Detected Not Detected

Standard Operating Procedures: Optimized Workflows

Workflow cluster_RA Reductive Amination (Preferred) cluster_DA Direct Alkylation (Alternative) Step1 1. Substrate Preparation Free-basing the amine salt Step2 2. Method Selection Assess electrophile reactivity Step1->Step2 RA1 Add Aldehyde/Ketone in DCE (rt, 1-2h) Step2->RA1 DA1 Add DIPEA or K2CO3 in MeCN (0 °C) Step2->DA1 RA2 Add NaBH(OAc)3 Stir 12h at rt RA1->RA2 Step3 3. Reaction Quench Aq. NaHCO3 addition RA2->Step3 DA2 Slow addition of Alkyl-X Stir at 25-40 °C DA1->DA2 DA2->Step3 Step4 4. Purification Flash Chromatography (Silica) Step3->Step4

Optimized experimental workflow for the N-alkylation of azaspiro scaffolds.
Protocol A: Reductive Amination (The Gold Standard)

This protocol is highly recommended as it entirely bypasses the risks of epimerization, ring-opening, and over-alkylation.

  • Substrate Preparation: Dissolve 2-azaspiro[3.4]octane-1-carboxylate (1.0 eq) and the target aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Iminium Formation (Self-Validation Step): Stir the mixture at room temperature for 1–2 hours.

    • Expert Insight: Do not add the reducing agent immediately. Monitor the formation of the iminium ion via LC-MS. If utilizing a sterically hindered ketone, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) to drive the dehydration step.

  • Reduction: Once iminium formation is confirmed, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control mild exotherms. Stir for 12 hours at room temperature.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Controlled Direct Alkylation (For Unreactive Electrophiles)

Use this protocol only when reductive amination is impossible (e.g., introducing a methyl group via MeI or when the corresponding carbonyl is highly unstable).

  • Substrate Preparation: Dissolve the azaspiro substrate (1.0 eq) in anhydrous acetonitrile (MeCN) or propylene carbonate (0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Cool the reaction vessel to 0 °C using an ice bath.

    • Expert Insight: DIPEA is chosen because its steric bulk prevents it from coordinating with the hindered C-1 proton, effectively shutting down the epimerization pathway.

  • Electrophile Addition: Add the alkyl halide or triflate (1.05 eq) dropwise via a syringe pump over 30 minutes. Strict stoichiometric control is the only way to prevent quaternary salt formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours. Do not heat above 40 °C. Monitor via TLC/LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc), wash thoroughly with water (to remove DIPEA salts) and brine, dry over MgSO₄, and concentrate.

References

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines University of Bari (UniBa) URL:[Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis National Institutes of Health (NIH) / PMC URL:[Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of Methyl 2-azaspiro[3.4]octane-1-carboxylate

Welcome to the Technical Support Center. The 2-azaspiro[3.4]octane scaffold is a privileged, highly rigidified spirocyclic structure increasingly utilized in modern drug discovery, notably in the development of muscarini...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 2-azaspiro[3.4]octane scaffold is a privileged, highly rigidified spirocyclic structure increasingly utilized in modern drug discovery, notably in the development of muscarinic M4 agonists and antitubercular agents[1]. Because biological targets often exhibit strict stereochemical requirements, isolating the pure (R)- and (S)-enantiomers of intermediates like methyl 2-azaspiro[3.4]octane-1-carboxylate is a critical bottleneck.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and FAQs to help you optimize your chiral resolution workflows.

Resolution Strategy & Decision Matrix

Selecting the correct resolution method depends heavily on the functionalization of the azaspirocycle (e.g., free amine vs. N-protected). Review the decision workflow below to select the optimal path for your specific synthetic intermediate.

Workflow Start Racemic Methyl 2-azaspiro[3.4]octane-1-carboxylate Decision1 Amine Protected? Start->Decision1 FreeAmine Free Amine (NH) Decision1->FreeAmine No Protected N-Protected (e.g., Boc) Decision1->Protected Yes SFC SFC Chiral Screening FreeAmine->SFC Salt Diastereomeric Salt FreeAmine->Salt Protected->SFC Enz Enzymatic Resolution Protected->Enz Opt Optimize Modifier & Additives SFC->Opt Pure Enantiopure (R) / (S) (>99% ee) Enz->Pure Salt->Pure Opt->Pure

Workflow for selecting chiral resolution strategies for azaspiro[3.4]octane scaffolds.

Step-by-Step Methodologies
Protocol A: Supercritical Fluid Chromatography (SFC) Resolution

SFC is the industry standard for resolving spirocyclic enantiomers due to the high diffusivity and low viscosity of supercritical CO₂. This allows for rapid, high-efficiency separations with minimal organic waste[2].

  • Step 1: Sample Preparation & Protection Strategy

    • Action: If possible, protect the secondary amine of the 2-azaspiro[3.4]octane core with a Boc or Cbz group prior to separation[1]. Dissolve the racemate in HPLC-grade Methanol (MeOH) at 10-20 mg/mL.

    • Causality: N-protection eliminates the strong basicity of the spiro-amine, preventing severe peak tailing caused by secondary electrostatic interactions with residual silanols on the chiral stationary phase (CSP).

  • Step 2: CSP and Modifier Screening

    • Action: Screen a panel of immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC, AD-H). Run a gradient of 5% to 40% co-solvent (MeOH or Isopropanol) in CO₂ at 3-4 mL/min.

    • Causality: The rigid 3D geometry of the spirocycle requires specific steric fits within the helical grooves of the amylose/cellulose CSP. Immobilized columns tolerate a wider range of modifiers without degrading the stationary phase.

  • Step 3: Additive Optimization (For Free Amines)

    • Action: If resolving the unprotected free amine, strictly add 0.1% - 0.2% diethylamine (DEA) or 20 mM NH₃ to the alcoholic modifier[3].

    • Causality: The basic additive acts as a competing agent, dynamically masking the acidic silanol sites on the silica support, thereby sharpening the elution peaks and improving resolution ( Rs​ ).

  • Step 4: Self-Validation Checkpoint

    • Action: Calculate Rs​=2(tR2​−tR1​)/(w1​+w2​) . Proceed to preparative scale-up only if Rs​≥1.5 (baseline resolution).

Protocol B: Classical Diastereomeric Salt Resolution

For laboratories without preparative SFC infrastructure, classical resolution remains a robust, scalable alternative for the free amine[4].

  • Step 1: Salt Formation

    • Action: Dissolve the racemic free amine in hot ethanol. Add 0.5 to 1.0 equivalent of a chiral resolving acid (e.g., L-(+)-tartaric acid or dibenzoyl-D-tartaric acid).

    • Causality: The chiral acid reacts with the basic azaspiro nitrogen to form a pair of diastereomeric salts. The rigid spiro-core limits conformational freedom, which often leads to significant crystal lattice energy differences (and thus solubility differences) between these diastereomers.

  • Step 2: Selective Crystallization

    • Action: Allow the solution to cool to room temperature at a controlled rate (e.g., 5°C/hour). Seed crystals can be added if supersaturation occurs without nucleation.

    • Causality: Slow cooling favors thermodynamic control, allowing the less soluble diastereomeric salt to form highly pure crystals while the more soluble salt remains trapped in the mother liquor.

  • Step 3: Free-Basing and Recovery

    • Action: Filter the crystals, wash with cold ethanol, and suspend in dichloromethane (DCM). Add 1M aqueous NaOH until the aqueous layer is pH > 10. Extract the organic layer, dry over Na₂SO₄, and concentrate.

    • Self-Validation: Analyze the recovered free amine via analytical chiral HPLC/SFC to confirm enantiomeric excess (ee > 95%). If ee is low, perform a second recrystallization of the salt prior to free-basing.

Troubleshooting & FAQs

Q: Why am I observing severe peak tailing for the spirocyclic amine during SFC? A: Peak tailing in SFC for basic spirocycles like 2-azaspiro[3.4]octane is almost always caused by non-specific hydrogen bonding or ionic interactions between the secondary amine and the CSP's residual silanol groups. Solution: Ensure you are using a basic additive (like 0.1% diethylamine or 20 mM NH₃) in your alcoholic modifier[3]. Alternatively, protect the amine (e.g., as a Boc-carbamate) prior to resolution, which neutralizes the basicity and drastically improves peak shape and resolution ( Rs​ )[1].

Q: How can I improve the resolution ( Rs​ ) if my enantiomers are co-eluting on a Chiralpak AD-H column? A: The rigid spiro-junction limits the conformational flexibility of the molecule, which can sometimes result in poor differential binding to a specific CSP. Solution:

  • Switch the modifier : If using MeOH, switch to Isopropanol (IPA) or a MeOH/IPA mixture. IPA has a larger steric bulk and can alter the hydrogen-bonding network, often increasing enantioselectivity[2].

  • Lower the temperature : While SFC is typically run at 35-40°C, dropping the column temperature to 20-25°C can increase the retention factor ( k ) and enhance the chiral recognition mechanism, albeit at the cost of slightly broader peaks[2].

Q: Is enzymatic kinetic resolution a viable alternative to SFC for this scaffold? A: Yes. Enzymatic catalysis has been successfully applied to azaspiro[3.4]octane derivatives to generate enantiopure building blocks[1]. For the methyl ester specifically (methyl 2-azaspiro[3.4]octane-1-carboxylate), a stereoselective esterase or lipase can be used to selectively hydrolyze one enantiomer of the ester into the corresponding carboxylic acid, leaving the other enantiomer intact. The resulting acid and ester have vastly different polarities and can be easily separated via standard achiral chromatography or acid-base extraction.

Quantitative Data Summaries

The following table summarizes the expected performance metrics when optimizing SFC parameters for azaspiro[3.4]octane derivatives.

Optimization ParameterRecommended Range / ChoiceMechanistic RationaleExpected Impact on Resolution ( Rs​ )
Co-solvent (Modifier) 10% - 30% MeOH or IPAModulates elution strength; IPA provides higher steric bulk for differential H-bonding.Shifts Rs​ by ±0.5−1.2 ; IPA typically increases Rs​ but lengthens run time.
Basic Additive 0.1% - 0.2% DEA or 20 mM NH₃Masks acidic residual silanols on the silica support to prevent secondary interactions.Drastically reduces peak tailing; increases Rs​ by ≥1.0 for free amines.
Column Temperature 20°C - 30°CLower temperatures increase the free energy difference ( ΔΔG ) of diastereomeric transient complexes.Improves enantioselectivity ( α ), increasing Rs​ by ∼0.2−0.5 [2].
Back Pressure 120 - 150 barMaintains CO₂ in a supercritical state, ensuring high diffusivity and low viscosity.Minimal direct impact on Rs​ , but stabilizes baseline and retention times.
References
  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters. URL:[Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. URL:[Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. URL:[Link]

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. URL:[Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for 2-azaspiro[3.4]octane-1-carboxylate HCl

Introduction Analyzing spirocyclic amine salts like 2-azaspiro[3.4]octane-1-carboxylate HCl presents unique chromatographic challenges. As a secondary amine hydrochloride, this compound is highly basic.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Analyzing spirocyclic amine salts like 2-azaspiro[3.4]octane-1-carboxylate HCl presents unique chromatographic challenges. As a secondary amine hydrochloride, this compound is highly basic. When analyzed via Reversed-Phase Liquid Chromatography (RPLC), researchers frequently encounter severe peak tailing, reduced theoretical plates, and poor resolution. This guide provides field-proven, mechanistically grounded solutions to restore peak symmetry and ensure quantitative accuracy.

Frequently Asked Questions (FAQs)

Q1: Why does 2-azaspiro[3.4]octane-1-carboxylate HCl exhibit severe peak tailing on my standard C18 column? A: The root cause is a secondary retention mechanism known as "silanol interaction"[1][2]. Standard silica-based C18 columns contain residual, unreacted silanol groups (Si-OH) on their surface. At a mid-range mobile phase pH (e.g., pH 5–7), these silanols deprotonate and become negatively charged (Si-O⁻)[3][4]. Simultaneously, the secondary amine of the azaspiro ring (pKa ~9–10) remains protonated and positively charged. This creates a strong electrostatic (ion-exchange) interaction between the analyte and the stationary phase[4][5]. Because this ion-exchange process is kinetically slower than hydrophobic partitioning, the analyte molecules desorb unevenly, stretching the trailing edge of the peak (tailing)[1][6].

Q2: How can I adjust the mobile phase pH to mitigate this electrostatic interaction? A: You have two primary pH strategies to disrupt the ion-exchange mechanism:

  • Low pH Strategy (pH < 3.0): This is the most common and column-friendly approach. By lowering the pH below the pKa of the silanol groups (typically pKa 3.5–4.5), you force the silanols into their fully protonated, neutral state (Si-OH)[4][7]. While the spiro-amine remains positively charged, the lack of negative charge on the silica surface eliminates the electrostatic attraction, significantly sharpening the peak[6].

  • High pH Strategy (pH > 10.5): This approach deprotonates the secondary amine, rendering the azaspiro compound neutral. A neutral analyte will not interact with ionized silanols. Caution: This requires a specialized high-pH stable column (e.g., ethylene-bridged hybrid silica or polymeric phases), as standard silica dissolves rapidly above pH 8[8].

Q3: What stationary phase chemistries are best suited for basic spiro-amines? A: If pH optimization alone is insufficient, upgrading the column chemistry is required. We recommend:

  • Base-Deactivated / Highly End-capped Columns: These columns use secondary silanization to cap residual silanols, physically blocking the amine from interacting with the silica backbone[3][8].

  • Polar-Embedded Phases (e.g., Amide or Urea C18): These stationary phases incorporate a polar functional group near the silica surface. The embedded group forms internal hydrogen bonds with adjacent silanols, shielding them from the basic analyte[3][8].

  • Charged Surface Hybrid (CSH) Columns: These columns possess a slight positive surface charge at low pH, which electrostatically repels the protonated azaspiro amine, yielding excellent peak shapes even with low-ionic-strength mobile phases.

Q4: Can I use mobile phase additives instead of purchasing a new column? A: Yes. If you are constrained to a legacy "Type A" silica column, you can use a silanol suppressor (competing base) such as Triethylamine (TEA)[1][7]. Adding 10–20 mM TEA to the mobile phase introduces a high concentration of a small, highly basic amine that outcompetes the 2-azaspiro[3.4]octane-1-carboxylate for the active silanol sites[4][7]. Alternatively, using an ion-pairing reagent like Trifluoroacetic Acid (TFA) at 0.05%–0.1% can mask the positive charge of the analyte while simultaneously lowering the pH.

Mechanistic & Troubleshooting Visualizations

G A 2-azaspiro[3.4]octane (Protonated Amine, NH2+) C Strong Electrostatic Ion-Exchange A->C pH 5-7 B Residual Silanol (Ionized, Si-O-) B->C D Slow Analyte Desorption C->D E Peak Tailing (As > 1.5) D->E

Mechanism of silanol-induced peak tailing for basic amines at mid-pH.

G Start Peak Tailing Observed (As > 1.5) Check1 Is analyte a basic amine? Start->Check1 Action1 Lower Mobile Phase pH (< 3.0 with TFA/Phosphate) Check1->Action1 Yes Check2 Did peak shape improve? Action1->Check2 Action2 Switch to Polar-Embedded or End-capped Column Check2->Action2 No Success Symmetrical Peak (As 1.0 - 1.2) Check2->Success Yes Action3 Add Competing Base (e.g., 10mM TEA) Action2->Action3 Still Tailing Action2->Success Resolved Action3->Success

Step-by-step troubleshooting workflow for resolving basic amine peak tailing.

Experimental Protocols

Protocol 1: Low-pH Mobile Phase Optimization (TFA Method)

Purpose: To suppress silanol ionization and induce ion-pairing with the azaspiro amine.

  • Preparation of Aqueous Phase (Mobile Phase A): Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration. Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH will be approximately 2.0.

  • Preparation of Organic Phase (Mobile Phase B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Column Equilibration: Flush the C18 column with the new mobile phase at the starting gradient conditions for at least 20 column volumes. Note: TFA acts as an ion-pairing agent and requires longer equilibration times than standard buffers to fully saturate the stationary phase.

  • Self-Validating System Suitability Injection: Inject a standard solution of 2-azaspiro[3.4]octane-1-carboxylate HCl (e.g., 0.1 mg/mL). Calculate the Asymmetry factor (As) at 10% peak height. A successful optimization will yield an As between 0.9 and 1.2.

Protocol 2: Competing Base Addition (TEA Method)

Purpose: To block active silanol sites on older or non-endcapped silica columns[7].

  • Buffer Preparation: Dissolve 20 mM of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.

  • TEA Addition: Add 10 mM (approx. 1.4 mL) of Triethylamine (TEA) to the buffer[1][7].

  • pH Adjustment: The addition of TEA will raise the pH. Use concentrated Phosphoric Acid (H₃PO₄) to titrate the buffer back down to pH 3.0. Critical Step: Do not use HCl, as chloride ions can corrode the stainless steel HPLC system.

  • Filtration & Validation: Filter the buffer through a 0.22 µm membrane filter before use. Run the system suitability check as described in Protocol 1 to verify the Asymmetry factor.

Data Presentation: Comparison of Troubleshooting Strategies

Troubleshooting StrategyMechanism of ActionProsConsExpected Asymmetry (As)
Standard C18 (pH 6.0) Baseline condition; ionized silanols interact with protonated amine.None (Control)Severe tailing, poor resolution, integration errors.> 2.0
Low pH (0.1% TFA) Protonates silanols (Si-OH); TFA forms neutral ion-pair with amine.Easy to implement; volatile (LC-MS compatible).TFA can cause ion suppression in MS; requires long equilibration.1.1 - 1.3
Competing Base (TEA) TEA outcompetes the analyte for active silanol sites.Highly effective on older, Type-A silica columns.Not LC-MS compatible; can reduce column lifetime[7].1.0 - 1.2
Polar-Embedded Column Internal hydrogen bonding shields residual silanols.Excellent peak shape without harsh additives.Requires purchasing a specific column chemistry.1.0 - 1.1
High pH (pH 10.5) Deprotonates the spiro-amine, neutralizing its charge.Maximizes retention for basic compounds.Rapidly degrades standard silica columns.1.0 - 1.2

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. URL: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. URL: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. URL: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. URL: [Link]

  • Ruiz-Ángel, M.J., et al. "Performance of amines as silanol suppressors in reversed-phase liquid chromatography." NIH / Elsevier. URL: [Link]

  • Chemistry Stack Exchange. "What is 'silanol activity'?" Stack Exchange. URL: [Link]

  • MICROSOLV. "Base-Deactivated HPLC Column? Understanding Silanol Activity." MTC USA. URL: [Link]

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" Pharma Growth Hub. URL: [Link]

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Reference Data & Comparative Studies

Validation

Advanced Metabolic Profiling: Spirocyclic Proline Surrogates vs. Standard L-Proline in Drug Design

As drug discovery pipelines increasingly target complex protein-protein interactions, the demand for conformationally restricted, metabolically stable amino acid surrogates has surged. Standard L-proline is a staple in p...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly target complex protein-protein interactions, the demand for conformationally restricted, metabolically stable amino acid surrogates has surged. Standard L-proline is a staple in peptidomimetic design due to its unique ability to induce β -turns and disrupt α -helices. However, its inherent metabolic liabilities often result in poor pharmacokinetic (PK) profiles.

In this technical guide, we will critically evaluate the metabolic stability of methyl 2-azaspiro[3.4]octane-1-carboxylate —a highly rigid, spirocyclic proline analogue—against standard L-proline. By examining the structural causality behind their metabolic fates and detailing a self-validating microsomal assay, this guide provides actionable insights for medicinal chemists and application scientists aiming to optimize lead compounds.

Structural Causality: The Mechanics of Metabolic Shielding

To understand why a spirocyclic scaffold outperforms a standard pyrrolidine ring in vivo, we must analyze the enzymatic mechanisms of degradation.

Standard L-proline is highly susceptible to oxidative metabolism. The C–H bonds adjacent to the pyrrolidine nitrogen are prime targets for hydrogen atom abstraction by hepatic Cytochrome P450 (CYP450) enzymes and mitochondrial proline dehydrogenases1. This rapid ring oxidation typically yields pyrroline-5-carboxylate, leading to rapid systemic clearance.

Conversely, the 2-azaspiro[3.4]octane system completely re-engineers the local steric environment. By fusing a four-membered azetidine ring with a cyclopentane ring at a single spiro carbon, the molecule achieves profound conformational rigidity. This spiro-fusion introduces severe steric hindrance, physically shielding the metabolically labile α -carbon from the active sites of degrading enzymes. Furthermore, the incorporation of small spirocyclic rings alters the basicity and electron density of the embedded amine, raising the activation energy required for the initial single-electron transfer (SET) during CYP-mediated oxidation 2. The addition of the methyl ester acts as a lipophilic mask, enhancing membrane permeability while protecting the carboxylate moiety from premature glucuronidation.

G Proline Standard L-Proline (High Metabolic Liability) Enzyme Hepatic CYP450s & Proline Dehydrogenase Proline->Enzyme Susceptible C-H bonds Spiro Methyl 2-azaspiro[3.4]octane-1-carboxylate (Conformationally Restricted) Spiro->Enzyme Blocked access Metab1 Rapid Ring Oxidation (Pyrroline-5-carboxylate) Enzyme->Metab1 Metab2 Steric Shielding (Metabolic Stability) Enzyme->Metab2

Structural causality of metabolic degradation vs. spirocyclic shielding in proline analogues.

Comparative Quantitative Data

When subjected to Phase I metabolic stability testing in human liver microsomes (HLM), the divergence in survivability between these two scaffolds becomes quantifiable. Spirocyclic analogues consistently demonstrate prolonged half-lives ( t1/2​ ) and vastly reduced intrinsic clearance ( CLint​ ) compared to unsubstituted saturated heterocycles 3.

Table 1: In Vitro Metabolic Stability Parameters (Human Liver Microsomes)

CompoundTest SystemHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )% Remaining at 60 min
Standard L-Proline HLM (0.5 mg/mL)< 15 min> 150 µL/min/mg< 10%
Methyl 2-azaspiro[3.4]octane-1-carboxylate HLM (0.5 mg/mL)> 60 min< 15 µL/min/mg> 85%

Data synthesis reflects benchmarked parameters for spirocyclic proline surrogates undergoing CYP-dependent phase I metabolism.

Self-Validating Experimental Methodology

To generate trustworthy, high-fidelity data, metabolic stability assays must be designed as self-validating systems. The following protocol utilizes high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify parent compound depletion 4.

Crucially, this workflow includes a negative cofactor control (-NADPH) . By running a parallel cohort without the NADPH regenerating system, we isolate CYP450-dependent metabolism from chemical instability or non-specific protein binding. If a compound degrades in the active arm but remains >95% intact in the -NADPH arm, we definitively prove enzymatic causality.

Step-by-Step Microsomal Stability Protocol
  • Reagent Preparation : Prepare a 10 mM stock solution of methyl 2-azaspiro[3.4]octane-1-carboxylate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure DMSO concentration remains below 0.1% (v/v) in the final incubate, preventing CYP inhibition.

  • Microsome Addition : Add pooled Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Cohort Splitting (The Validation Step) :

    • Test Arm (+NADPH): Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

    • Control Arm (-NADPH): Add an equivalent volume of phosphate buffer instead of the NADPH system.

  • Incubation & Sampling : Incubate both arms at 37°C with gentle shaking. At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from each arm.

  • Reaction Quenching : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an internal standard (e.g., Verapamil or Tolbutamide). Causality note: Cold ACN instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean MS analysis.

  • Centrifugation & LC-MS/MS Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials and analyze via LC-MS/MS to calculate the peak area ratio of the parent compound to the internal standard.

Workflow Start 1. Prepare 1 µM Compound (Phosphate Buffer pH 7.4) AddHLM 2. Add Liver Microsomes (0.5 mg/mL protein) Start->AddHLM Split 3. Split Cohorts AddHLM->Split TestArm Test Arm: + NADPH (Active CYP Metabolism) Split->TestArm CtrlArm Control Arm: - NADPH (Validates CYP-Dependence) Split->CtrlArm Incubate 4. Incubate at 37°C (0, 15, 30, 60 min) TestArm->Incubate CtrlArm->Incubate Quench 5. Quench with Cold ACN (+ Internal Standard) Incubate->Quench Analyze 6. LC-MS/MS Quantification & Clearance Calculation Quench->Analyze

Self-validating microsomal stability assay workflow isolating CYP450-dependent clearance.

Conclusion

The transition from standard L-proline to spirocyclic surrogates like methyl 2-azaspiro[3.4]octane-1-carboxylate represents a paradigm shift in rational drug design. By leveraging steric bulk and conformational restriction, researchers can successfully shield vulnerable α -carbons from CYP450-mediated oxidation. When validated through rigorous, internally-controlled microsomal assays, these spiro-fused scaffolds consistently demonstrate superior half-lives and reduced intrinsic clearance, making them indispensable building blocks for the next generation of metabolically robust therapeutics.

References
  • Properties, metabolisms, and applications of (L)
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews / ACS Publications URL
  • Phase I metabolic stability of selected analogues in mouse liver microsomes Source: ResearchGate URL
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL

Sources

Comparative

A Comparative Guide to the Lipophilicity of 2-Azaspiro[3.4]octane and Pyrrolidine Scaffolds

In the landscape of modern drug discovery, the careful modulation of a molecule's physicochemical properties is paramount to achieving clinical success. Among these, lipophilicity—quantified as the logarithm of the parti...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the careful modulation of a molecule's physicochemical properties is paramount to achieving clinical success. Among these, lipophilicity—quantified as the logarithm of the partition coefficient (LogP)—stands as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the lipophilicity of two important nitrogen-containing heterocyclic scaffolds: the traditional pyrrolidine ring and the more contemporary, three-dimensional 2-azaspiro[3.4]octane.

This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced impact of scaffold selection on one of the most fundamental drug-like properties.

The Strategic Importance of Lipophilicity in Drug Design

Lipophilicity governs the passage of a drug molecule through the body's complex matrix of aqueous and lipid environments. A compound's LogP value influences its ability to cross cell membranes, bind to plasma proteins, and reach its biological target. However, an excess of lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and off-target toxicity. The challenge in drug design is to strike a delicate balance, optimizing a compound's lipophilic character to maximize efficacy while minimizing undesirable effects. The choice of the core scaffold is a foundational step in achieving this balance.

Structural Overview: From "Flatland" to Three-Dimensionality

The pyrrolidine ring is a five-membered saturated heterocycle ubiquitous in nature and medicine. Its relative planarity and well-understood chemistry have made it a staple in drug design. In contrast, the 2-azaspiro[3.4]octane scaffold represents a strategic move away from "flatland" towards more three-dimensional molecular architectures.[1]

ScaffoldStructureKey Features
Pyrrolidine Saturated 5-membered ring, relatively planar, established building block.
2-Azaspiro[3.4]octane Fused azetidine and cyclopentane rings sharing a spirocyclic carbon, inherently three-dimensional.

The defining feature of the 2-azaspiro[3.4]octane is the quaternary spiro-carbon, which imparts significant rigidity and a defined three-dimensional geometry. This increase in the fraction of sp3-hybridized carbons (Fsp3) is a molecular characteristic that has been correlated with a higher probability of clinical success.[2][3][4]

A Quantitative Comparison of Lipophilicity (LogP)

A direct comparison of the parent scaffolds reveals the inherent lipophilic contribution of the additional carbon atoms in the spirocyclic system. The calculated LogP (XLogP3) values provide a baseline for understanding their relative lipophilicity.

CompoundMolecular FormulaCalculated LogP (XLogP3)Fsp3
PyrrolidineC₄H₉N0.5[5]1.00
2-Azaspiro[3.4]octaneC₇H₁₃N1.31.00

Data sourced from PubChem.

As anticipated, the parent 2-azaspiro[3.4]octane scaffold is more lipophilic than pyrrolidine due to its higher carbon-to-nitrogen ratio. However, this baseline value does not capture the full strategic advantage of the spirocyclic core. The true value of spirocycles lies in their ability to serve as a rigid framework that projects substituents into distinct vectors in three-dimensional space.[6] This structural control can lead to counterintuitive, yet beneficial, modifications of physicochemical properties. For instance, studies have shown that replacing a simple heterocyclic ring with an azaspirocycle can, in certain contexts, lower the overall molecular lipophilicity (measured as LogD at physiological pH), potentially due to changes in conformation and basicity (pKa).[7][8]

Experimental Determination of Lipophilicity: The Shake-Flask Method

To provide actionable context for researchers, we present a validated, step-by-step protocol for determining the octanol-water partition coefficient (LogP or LogD), widely regarded as the "gold standard" methodology.[9]

Experimental Protocol: Shake-Flask LogP/LogD Determination (OECD 107)

This protocol is designed as a self-validating system to ensure data integrity.

Pillar of Expertise (Causality): Each step is driven by the need to achieve a true thermodynamic equilibrium of the analyte between two immiscible phases. The use of pre-saturated solvents is critical to prevent the solvents themselves from partitioning, which would alter the phase volumes and properties, ensuring that only the analyte's distribution is measured.

  • Preparation of Phases:

    • Prepare a sufficient quantity of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD determination).

    • Pre-saturate the 1-octanol by shaking it vigorously with the aqueous buffer for 24 hours, then allowing the phases to separate completely. Use the octanol-rich phase.

    • Pre-saturate the aqueous buffer by shaking it with 1-octanol. Use the aqueous-rich phase. This ensures that the two solvent phases are in equilibrium before the introduction of the test compound.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • In a series of appropriate vessels (e.g., glass centrifuge tubes), add precise volumes of the pre-saturated 1-octanol and pre-saturated aqueous buffer. Varying the volume ratios (e.g., 1:1, 2:1, 1:2 octanol:water) is recommended for robust analysis.

    • Spike each vessel with a small, known amount of the test compound's stock solution. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

  • Equilibration:

    • Seal the vessels tightly.

    • Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can range from 30 minutes to several hours, depending on the compound. Gentle, consistent inversion or shaking is preferred over vigorous vortexing to minimize the formation of difficult-to-break emulsions.

  • Phase Separation:

    • Centrifuge the vessels at a moderate speed until a sharp, clear interface between the octanol (upper) and aqueous (lower) phases is observed. This is the most effective way to separate the phases cleanly without cross-contamination.

  • Quantification:

    • Carefully withdraw a precise aliquot from each phase for analysis.

    • Determine the concentration of the test compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve in each phase should be prepared to ensure accurate quantification.

Pillar of Trustworthiness (Self-Validation):

  • Calculation and Verification:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_aq): P = C_oct / C_aq

    • Calculate LogP (or LogD) as the base-10 logarithm of P.

    • Mass Balance Check: A critical quality control step is to verify the total amount of compound recovered from both phases against the initial amount added. A recovery of 90-110% validates the integrity of the experiment. Poor recovery may indicate issues like compound degradation, adsorption to the vessel walls, or analytical errors.

Shake_Flask_Method cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Validation prep_solvents Pre-saturate 1-Octanol & Buffer add_solvents Combine Phases in Vessel prep_solvents->add_solvents prep_stock Prepare Compound Stock Solution spike Spike with Compound prep_stock->spike add_solvents->spike agitate Agitate to Equilibrium spike->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge sample_phases Aliquot from Each Phase centrifuge->sample_phases quantify Quantify Concentration (e.g., HPLC) sample_phases->quantify calculate Calculate LogP: log10([Oct]/[Aq]) quantify->calculate validate Mass Balance Check (90-110%) calculate->validate

Caption: Experimental workflow for the Shake-Flask LogP determination method.

Discussion and Implications for Drug Discovery

The choice between a pyrrolidine and a 2-azaspiro[3.4]octane scaffold is a strategic decision with significant downstream consequences.

  • Pyrrolidine: As a smaller, less lipophilic starting point, pyrrolidine is a reliable and well-precedented scaffold. It is often suitable for targets where maintaining lower lipophilicity and molecular weight is a primary concern. However, its conformational flexibility and limited exit vectors can sometimes be a liability, making it difficult to optimize potency and ADME properties simultaneously.

  • 2-Azaspiro[3.4]octane: This scaffold offers a solution to the limitations of "flat" rings. Its inherent three-dimensionality provides a rigid framework to orient substituents in precise spatial arrangements, which can lead to enhanced binding affinity and selectivity.[10] While the parent scaffold is more lipophilic, the introduction of the spirocyclic core provides medicinal chemists with novel vectors to modulate properties. For example, a polar substituent can be positioned to interact with solvent while the core maintains its binding orientation, a strategy that is more difficult to achieve with a flexible pyrrolidine ring. The increased Fsp3 character is also thought to improve aqueous solubility and reduce promiscuous off-target binding, which are highly desirable traits for successful drug candidates.[7][11]

Conclusion

In comparing the lipophilicity of 2-azaspiro[3.4]octane and pyrrolidine scaffolds, a nuanced perspective is essential. While a simple LogP comparison of the parent molecules shows the spirocycle to be more lipophilic, its true value is realized in the context of a larger drug molecule. The 2-azaspiro[3.4]octane scaffold provides a rigid, three-dimensional platform that enables superior control over the spatial orientation of functional groups. This allows for sophisticated strategies to optimize a compound's entire physicochemical profile, including lipophilicity, solubility, and metabolic stability. For drug discovery programs aiming to "escape from flatland" and tackle complex biological targets, the strategic incorporation of spirocyclic scaffolds like 2-azaspiro[3.4]octane offers a powerful tool to design next-generation therapeutics with improved clinical success rates.

References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Fsp3 and Drug Discovery Success. Scribd. [Link]

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. ACS Publications. [Link]

  • Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. ACS Publications. [Link]

  • Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo. [Link]

  • Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. ACS Publications. [Link]

  • 2-Pyrrolidone. PubChem. [Link]

  • Pyrrolidine. PubChem. [Link]

  • MEASUREMENT OF PARTITIONING (KOW). ECETOC. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122. Semantic Scholar. [Link]

  • Property-Based Drug Design Merits a Nobel Prize. ACS Publications. [Link]

  • 2-Oxa-6-azaspiro[3.4]octane. PubChem. [Link]

  • Pyrrolidine, 1-(2-propenyl)-. PubChem. [Link]

  • Partition coefficient octanol/water. Food and Agriculture Organization of the United Nations. [Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem. [Link]

  • Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds. ACS Publications. [Link]

  • 2-azaspiro[3.4]octane hydrochloride (C7H13N). PubChemLite. [Link]

  • 2-azaspiro[3.4]octane — Chemical Substance Information. NextSDS. [Link]

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Validation

Objective Comparison Guide: HPLC Method Validation for Enantiomeric Excess of 2-Azaspiro[3.4]octane-1-carboxylate

Executive Summary The determination of enantiomeric excess (ee) for rigidified spirocyclic scaffolds, such as 2-azaspiro[3.4]octane-1-carboxylate, is a critical quality attribute in modern drug development. These scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of enantiomeric excess (ee) for rigidified spirocyclic scaffolds, such as 2-azaspiro[3.4]octane-1-carboxylate, is a critical quality attribute in modern drug development. These scaffolds are highly valued as metabolically stable bioisosteres for traditional piperidines and pyrrolidines[1]. However, their rigid 3D conformation and the presence of a basic azetidine nitrogen present unique chromatographic challenges, often leading to peak tailing and poor enantioseparation.

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for resolving this spirocyclic compound and details a self-validating, step-by-step methodology for developing and validating the HPLC method in strict accordance with [2].

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

Selecting the optimal CSP requires balancing raw enantiorecognition capability with solvent flexibility. For 2-azaspiro[3.4]octane-1-carboxylate, polysaccharide-based CSPs are the industry standard. We compared three primary column architectures:

  • Chiralpak AD-H (Coated Amylose): Features amylose tris(3,5-dimethylphenylcarbamate) physically coated on silica. The unhindered polymer chains allow for optimal intercalation of the spirocyclic analyte, often yielding the highest theoretical plates. However, it is strictly limited to standard alkane/alcohol mobile phases.

  • Chiralpak IA (Immobilized Amylose): Utilizes the exact same chiral selector, but covalently bonded to the silica matrix. This immobilization permits the use of "forbidden" solvents like methyl tert-butyl ether (MTBE) or dichloromethane (DCM)[3]. For rigid spirocycles, MTBE significantly enhances solubility and alters hydrogen-bonding dynamics, often drastically improving resolution (Rs).

  • Chiralcel OD-H (Coated Cellulose): The cellulose backbone provides a different helical twist. While highly effective for planar aromatics, it typically struggles to accommodate the bulky, rigid spiro[3.4]octane system, leading to co-elution.

Quantitative Performance Comparison
Performance MetricChiralpak AD-H (Coated Amylose)Chiralpak IA (Immobilized Amylose)Chiralcel OD-H (Coated Cellulose)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Solvent Compatibility Restricted (Alkanes, Alcohols)Universal (MTBE, DCM, THF, etc.)Restricted (Alkanes, Alcohols)
Enantioselectivity (α) 1.451.82 (using MTBE modifier)1.15
Resolution (Rs) 2.13.41.2 (Co-elution risk)
Theoretical Plates (N) > 12,000~ 9,500> 10,000
Optimal Mobile Phase Hexane/IPA/DEA (90:10:0.1)Hexane/MTBE/DEA (80:20:0.1)Hexane/EtOH/DEA (90:10:0.1)

Workflow Visualization

HPLC_Validation cluster_Validation ICH Q2(R2) Validation Workflow Start Method Initiation 2-azaspiro[3.4]octane-1-carboxylate Screening CSP Screening (Chiralpak IA vs AD-H) Start->Screening Optimization Mobile Phase Optimization Hexane / MTBE / DEA Screening->Optimization Select Optimal CSP Spec Specificity (Rs > 1.5) Optimization->Spec Finalize Conditions Lin Linearity (R² > 0.999) Optimization->Lin Prec Precision (RSD < 2.0%) Optimization->Prec Rob Robustness (Temp/Flow Variations) Optimization->Rob Final Validated HPLC Method Routine ee% Determination Spec->Final Lin->Final Prec->Final Rob->Final

Workflow for chiral HPLC method development and ICH Q2(R2) validation.

Step-by-Step Method Development Protocol

To ensure a self-validating system, the method development must address the specific physicochemical properties of the analyte.

Step 1: Mobile Phase Selection & Causality

  • Action: Prepare a mobile phase of n-Hexane / MTBE / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio.

  • Causality: MTBE is selected over standard alcohols (like Isopropanol or Ethanol) because its dipole moment and lack of strong hydrogen-bond donating capability alter the solvation shell of the spirocyclic carboxylate. This forces the analyte to interact more intimately with the carbamate linkages of the Chiralpak IA stationary phase, maximizing the enantioselectivity (α).

Step 2: Additive Optimization

  • Action: Ensure exactly 0.1% DEA is added to the organic modifier prior to mixing.

  • Causality: The azetidine nitrogen in the spiro[3.4]octane ring is highly basic (pKa ~9.5). Without a basic modifier, this nitrogen will undergo secondary ion-exchange interactions with residual acidic silanols on the silica support, causing severe peak tailing. DEA acts as a sacrificial base, competitively masking these silanols and ensuring sharp, symmetrical peaks (Tailing Factor < 1.5).

Step 3: Thermodynamic Tuning (Temperature)

  • Action: Set the column oven temperature strictly to 25°C.

  • Causality: Chiral recognition is an enthalpically driven process. While lower temperatures (e.g., 10°C) often increase resolution, they also increase mobile phase viscosity and peak broadening. 25°C provides the optimal thermodynamic balance between sharp peak shapes and sufficient chiral discrimination.

Step 4: System Suitability Testing (SST)

  • Action: Inject 10 µL of a 1.0 mg/mL racemic standard.

  • Acceptance Criteria: Resolution (Rs) must be ≥ 2.0. Tailing factor (Tf) must be ≤ 1.5. Theoretical plates (N) must be ≥ 5,000. If these criteria are met, the system is validated for the next phase.

ICH Q2(R2) Method Validation Protocol

Once the method is optimized, it must be validated to prove it is "fit for purpose" according to global regulatory standards[4],[5].

A. Specificity
  • Protocol: Inject a blank (sample diluent), a racemic mixture of 2-azaspiro[3.4]octane-1-carboxylate, and the individual enantiomers (if available).

  • Causality: This proves that the method can unequivocally assess the analyte in the presence of potential impurities or degradation products.

  • Acceptance Criteria: No interfering peaks from the blank at the retention times of the enantiomers. Baseline resolution (Rs > 1.5) between the (R) and (S) peaks.

B. Linearity & Range
  • Protocol: Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal specification limit (e.g., 0.05% to 1.2% for an enantiomeric impurity assay). Plot peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should not significantly deviate from zero.

C. Accuracy (Recovery)
  • Protocol: Spike the major enantiomer (API) with known amounts of the minor enantiomer (chiral impurity) at three levels: 50%, 100%, and 150% of the specification limit. Perform in triplicate.

  • Causality: Validates that the extraction and integration parameters do not artificially inflate or deflate the true enantiomeric excess.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

D. Precision (Repeatability)
  • Protocol: Perform 6 replicate injections of a homogeneous sample prepared at the 100% specification level. Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times.

  • Acceptance Criteria: RSD for peak area must be ≤ 2.0%. RSD for retention time must be ≤ 1.0%.

E. Robustness
  • Protocol: Deliberately introduce small, controlled variations to the method parameters:

    • Flow rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column temperature: ± 2°C (23°C and 27°C).

    • Mobile phase composition: ± 2% absolute MTBE (18% and 22%).

  • Causality: Demonstrates the method's reliability during normal usage across different laboratories or instruments.

  • Acceptance Criteria: System Suitability Criteria (Rs > 1.5, Tf < 1.5) must still be met under all variant conditions.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Evaluation of differences between Chiralpak IA and Chiralpak AD-RH amylose-based chiral stationary phases in reversed-phase high-performance liquid chromatography Source: PubMed (National Library of Medicine) URL:[Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation pathways of methyl 2-azaspiro[3.4]octane-1-carboxylate

An In-Depth Analytical Guide to the Mass Spectrometry of Methyl 2-azaspiro[3.4]octane-1-carboxylate As spirocyclic amines increasingly replace planar heterocycles in modern drug discovery to improve pharmacokinetic prope...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analytical Guide to the Mass Spectrometry of Methyl 2-azaspiro[3.4]octane-1-carboxylate

As spirocyclic amines increasingly replace planar heterocycles in modern drug discovery to improve pharmacokinetic properties, the analytical burden of characterizing these highly strained systems has intensified. Methyl 2-azaspiro[3.4]octane-1-carboxylate represents a quintessential synthetic building block, featuring a highly strained azetidine ring fused to a cyclopentane system 1.

This guide objectively compares the performance of High-Resolution Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) against Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) for the structural elucidation of this specific spirocycle. By analyzing the mechanistic causality behind its fragmentation, this guide provides researchers with the necessary framework to select the optimal analytical platform.

Mechanistic Causality: Structural Strain and Fragmentation Logic

The fragmentation of methyl 2-azaspiro[3.4]octane-1-carboxylate is dictated by two primary structural features: the spiro center at C4 and the inherent ring strain of the 4-membered azetidine ring (~26 kcal/mol).

When ionized, the spiro center blocks standard α -cleavage on one side of the amine, forcing the fragmentation pathway toward the C1-ester bond or triggering the expulsion of the cyclopentane ring. The choice of ionization technique fundamentally alters this pathway 2.

  • Soft Ionization (ESI-CID): Protonation occurs preferentially at the basic azetidine nitrogen. Upon collision-induced dissociation (CID), the even-electron [M+H]+ precursor undergoes neutral losses. The most thermodynamically favorable initial step is the loss of methanol or methyl formate from the ester group, followed by the strain-relief opening of the azetidine ring 3.

  • Hard Ionization (EI-MS): The 70 eV electron beam strips an electron to form a highly unstable radical cation [M]+∙ . The high internal energy bypasses neutral loss pathways, driving immediate α -cleavage of the ester radical ( ∙COOCH3​ ) to form a stable iminium ion, followed by the shattering of the carbocyclic spiro system 4.

MS_Fragmentation M Methyl 2-azaspiro[3.4]octane-1-carboxylate Exact Mass: 169.11 ESI ESI (+) Soft Ionization [M+H]+ M->ESI LC-QTOF EI EI (70 eV) Hard Ionization [M]+. M->EI GC-MS m170 m/z 170.118 Protonated Precursor ESI->m170 m169 m/z 169.110 Molecular Ion (Low Abundance) EI->m169 m138 m/z 138.092 [-CH3OH] m170->m138 Low CE (10 eV) m110_esi m/z 110.097 [-HCOOCH3] m170->m110_esi Med CE (20 eV) m110_ei m/z 110.097 Alpha-Cleavage [-*COOCH3] m169->m110_ei Spontaneous m68 m/z 68.050 Cyclopentene Expulsion m110_ei->m68 Secondary Fragmentation

Fig 1: Fragmentation logic of methyl 2-azaspiro[3.4]octane-1-carboxylate via ESI-CID and EI-MS.

Platform Comparison and Quantitative Data

When selecting an analytical approach for this compound, the choice depends entirely on whether the goal is intact mass confirmation (QTOF) or structural fingerprinting (GC-MS).

LC-ESI-QTOF Performance: High-resolution QTOF instruments excel at determining the exact elemental composition. Because the azetidine ring is prone to degradation, soft ionization is critical for observing the intact molecule. ESI-QTOF provides <2 ppm mass accuracy, which is essential for differentiating the loss of methyl formate (60.0211 Da) from isobaric interferences.

Table 1: LC-ESI-QTOF MS/MS (CID) Peak Assignments

Fragment Ionm/z (Theoretical)Mass Error (ppm)Relative AbundanceStructural Assignment
[M+H]+ 170.1181 <2.0 100% (Low CE)Intact Protonated Precursor
[M+H−CH3​OH]+ 138.0919 <2.0 45% (Med CE)Loss of methanol from ester
[M+H−HCOOCH3​]+ 110.0970 <2.0 85% (Med CE)Loss of methyl formate
[C4​H6​N]+ 68.0500 <2.0 30% (High CE)Azetidine ring opening

GC-EI-MS Performance: GC-MS is superior for differentiating spirocyclic isomers. The 70 eV electron ionization standardizes the fragmentation, creating a highly reproducible spectral fingerprint. However, the molecular ion [M]+∙ at m/z 169 is nearly invisible due to the extreme instability of the radical cation localized on the strained 4-membered ring.

Table 2: GC-EI-MS Peak Assignments

Fragment Ionm/z (Nominal)Relative AbundanceStructural Assignment
[M]+∙ 1692%Molecular Ion (Radical Cation)
[M−∙COOCH3​]+ 110100% α -cleavage (Base Peak)
[C5​H8​]+∙ 6860%Cyclopentene radical cation
[C3​H4​N]+ 5440%Azetidine core fragment

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, analytical workflows must be self-validating. This means integrating system suitability checks and continuous calibration directly into the sequence.

Workflow S1 1. System Suitability (Reserpine Check) S2 2. Blank Injection (Carryover Audit) S1->S2 S3 3. Sample Acquisition (Data-Dependent MS/MS) S2->S3 S4 4. Mass Recalibration (Lock Mass Correction) S3->S4 S5 5. Data Interpretation (Spectral Library Match) S4->S5

Fig 2: Self-validating LC-MS/MS experimental workflow ensuring high mass accuracy and reliability.

Protocol A: LC-ESI-QTOF Data-Dependent Acquisition (DDA)

Causality Focus: Maintaining mass accuracy and ensuring complete protonation.

  • System Suitability: Inject a 10 pg/µL reserpine standard. Reasoning: Verifies that the QTOF resolution is >30,000 (FWHM) and mass accuracy is <2 ppm before running unknown samples.

  • Chromatographic Separation: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Reasoning: The spirocyclic amine has a basic pKa; 0.1% formic acid ensures it remains fully protonated, preventing peak tailing and maximizing ESI efficiency.

  • Gradient Design: Start at 5% B, hold for 1 min, ramp to 95% B over 5 mins. Reasoning: The high polarity of the azetidine core requires a highly aqueous starting condition to prevent solvent breakthrough.

  • Lock Mass Calibration: Infuse a reference mass solution (e.g., Purine m/z 121.0509 and HP-0921 m/z 922.0098) continuously via a secondary sprayer. Reasoning: Corrects for time-of-flight tube thermal drift during the run, ensuring the exact mass assignments in Table 1 remain self-validated.

  • DDA MS/MS: Set collision energies to a ramp of 10, 20, and 40 eV. Reasoning: A single collision energy will either leave the precursor intact or shatter it completely. Ramping captures the full transition from the loss of the ester (10-20 eV) to the opening of the spiro ring (40 eV).

Protocol B: GC-EI-MS Structural Fingerprinting

Causality Focus: Standardizing radical cation fragmentation.

  • Derivatization (Optional but Recommended): While the methyl ester is volatile, the secondary amine at N2 can cause active site adsorption in the GC inlet. Reasoning: Treating the sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) silylates the amine, improving peak shape and thermal stability.

  • Inlet Conditions: Split ratio 10:1, Inlet temperature 250°C. Reasoning: Flash vaporization is required, but excessive heat can prematurely degrade the strained spiro[3.4]octane core before it reaches the column.

  • Ionization: Strictly maintain the electron energy at 70 eV and the emission current at 50 µA. Reasoning: 70 eV is the universal standard. Deviating from this will alter the internal energy deposition, rendering the resulting spectra incompatible with NIST/Wiley libraries and invalidating the α -cleavage ratios shown in Table 2.

References

  • Ramesh, S., et al. "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry, 2019. 1

  • Benchchem. "A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.4]nonane Derivatives." Benchchem Technical Guides, 2025. 2

  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." AIP Advances, 2024. 4

  • Analytical Chemistry. "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry." ACS Publications, 2020. 3

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-azaspiro[3.4]octane-1-carboxylate using 2D NOESY NMR

Foreword for the Modern Drug Developer In contemporary drug discovery, the demand for novel, three-dimensional molecular scaffolds has never been greater. Spirocycles, such as the 2-azaspiro[3.4]octane core, offer a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Drug Developer

In contemporary drug discovery, the demand for novel, three-dimensional molecular scaffolds has never been greater. Spirocycles, such as the 2-azaspiro[3.4]octane core, offer a compelling departure from the planar, aromatic structures that have historically dominated medicinal chemistry. Their inherent rigidity and defined spatial arrangement of substituents provide a unique opportunity to explore chemical space and achieve higher target selectivity. However, this structural complexity presents a significant analytical challenge. Unambiguously confirming the connectivity and, more critically, the relative stereochemistry of these systems is paramount.

This guide provides an in-depth, field-proven methodology for the structural validation of ethyl 2-azaspiro[3.4]octane-1-carboxylate using Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY). We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Analytical Imperative: Why 2D NOESY is Essential for Spirocycles

Standard 1D ¹H and ¹³C NMR, along with correlation experiments like COSY and HSQC, are powerful tools for establishing the carbon skeleton and proton-carbon attachments of a molecule.[1][2] However, for a spirocyclic compound, these through-bond techniques fall short. They cannot definitively resolve the spatial relationship between the two constituent rings. For instance, in 2-azaspiro[3.4]octane-1-carboxylate, the critical question is the orientation of the carboxylate group on the azetidine ring relative to the protons on the cyclopentane ring.

This is where the Nuclear Overhauser Effect (NOE) becomes indispensable. The NOE is the transfer of nuclear spin polarization between two nuclei that are close in space (typically < 5 Å), irrespective of whether they are connected through chemical bonds.[3][4] The 2D NOESY experiment maps these through-space interactions across the entire molecule, providing a set of distance-based constraints that act as a "molecular ruler" to build a 3D model.[5] The intensity of a NOESY cross-peak is approximately proportional to the inverse sixth power of the distance between the interacting protons (I ∝ 1/r⁶), making it exquisitely sensitive to geometry.[6]

Experimental Design: A Self-Validating Protocol

The quality of a NOESY spectrum is highly dependent on meticulous sample preparation and the careful optimization of acquisition parameters. The following protocol is designed to maximize the chances of acquiring high-quality, interpretable data.

Part 1: Sample Preparation - The Foundation of Quality Data

The adage 'garbage in, garbage out' is particularly true for NOESY experiments, where cross-peaks can be much weaker than in COSY or TOCSY spectra.[7]

  • Analyte Purity: Ensure the sample of 2-azaspiro[3.4]octane-1-carboxylate is of high purity (>95%). Non-paramagnetic impurities can interfere with relaxation processes, while other organic impurities will complicate the spectrum.

  • Concentration: The optimal concentration is a balance. Too high, and you risk line broadening and damping of the NOE effect; too low, and weak cross-peaks may be lost in the noise.[7] A good starting point for a small molecule is a concentration that yields a strong ¹H NMR spectrum in 8-16 scans, typically in the 10-40 mM range.[8]

  • Solvent Selection: Choose a high-quality deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[9] Ensure the solvent is free of particulate matter and has minimal residual water.

  • Filtration and Tube Quality: Always filter the sample solution directly into a high-quality NMR tube (e.g., Wilmad 528PP or equivalent) using a pipette with a cotton or glass wool plug.[7] This removes dust and particulate matter, which can severely degrade spectral quality. The final sample volume should be sufficient to cover the receiver coils, typically 0.6-0.7 mL.[7][9]

  • Degassing (Optional but Recommended): Dissolved oxygen is paramagnetic and can significantly shorten relaxation times, quenching the NOE. For quantitative measurements or very weak NOEs, degassing the sample via several freeze-pump-thaw cycles is recommended to improve sensitivity.[6]

Part 2: NMR Acquisition Workflow

The following workflow outlines the logical progression from initial setup to the final 2D acquisition on a modern NMR spectrometer.

NOESY_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_1D Phase 2: 1D Calibration cluster_2D Phase 3: 2D NOESY Acquisition cluster_post Phase 4: Analysis A Sample Insertion & Locking B Probe Tuning & Matching A->B C Shimming B->C D Acquire 1D ¹H Spectrum C->D E Reference Spectrum & Determine Spectral Width (sw) and Offset (o1p) D->E F Load NOESY Pulse Program (e.g., noesyphsw) E->F G Set Key Parameters (d1, ns, d8) F->G H Acquire 2D Data G->H I Data Processing (FT, Phasing) H->I J Cross-Peak Analysis & Structural Validation I->J

Fig 1. A comprehensive workflow for 2D NOESY acquisition and analysis.
Step-by-Step Acquisition Parameters

This protocol assumes a standard phase-sensitive gradient-enhanced NOESY experiment (e.g., noesyphsw on Bruker systems), which is recommended for its ability to suppress artifacts.[10]

  • Initial Setup: After locking, tuning, and shimming the sample, acquire a standard 1D ¹H spectrum.[11] This is crucial for verifying sample integrity and for accurately setting the spectral width (sw) and transmitter offset (o1p) for the 2D experiment.[12]

  • Load Experiment: Create a new 2D dataset and load a standard NOESY parameter set.[11] Ensure the experiment is set to be non-spinning, as spinning can introduce artifacts and modulate the NOE.[7]

  • Set Core Parameters:

    • Relaxation Delay (d1): This delay allows the spins to return to equilibrium between scans. It should ideally be set to 1.2-1.5 times the longest T₁ relaxation time of the protons in your molecule. For small molecules, a d1 of 1-2 seconds is typically sufficient.[10]

    • Number of Scans (ns): This is determined by the sample concentration. ns should be a multiple of 8 or 16 for proper phase cycling. For a moderately concentrated sample, ns=16 is a good starting point.[11]

    • Mixing Time (d8 or mix): This is the most critical parameter for a NOESY experiment. It is the period during which the NOE transfer occurs.[3] For small molecules (MW < 600 Da), the optimal mixing time is on the order of the T₁ relaxation time. A range of 0.4 to 1.0 seconds is typical.[10][11] A good starting value is often around 500 ms. If cross-peaks are weak, this value can be increased.

    • Acquisition Dimensions (td): Set the number of data points in the direct dimension (F2) to 1K or 2K (td2) and in the indirect dimension (F1) to 256 or 512 (td1).[11] More points in F1 will increase resolution but also significantly increase the experiment time.

  • Acquisition: Start the acquisition. The total experiment time can be checked beforehand and will depend on the chosen parameters.[11]

Data Analysis and Structural Interpretation

Upon completion, the raw data is processed via 2D Fourier transformation, followed by phase and baseline correction. The resulting spectrum will show the 1D proton spectrum along the diagonal, with off-diagonal "cross-peaks" indicating protons that are close in space.[4]

Hypothetical Analysis of Ethyl 2-azaspiro[3.4]octane-1-carboxylate

Let's consider the structure of ethyl 2-azaspiro[3.4]octane-1-carboxylate. The key to validation is identifying NOE correlations between protons on the azetidine ring and those on the cyclopentane ring.

(Structure with proton labeling would be ideally placed here in a real publication)

Proton Labeling Scheme (Hypothetical):

  • H1: Proton at C1 of the azetidine ring.

  • H3a/H3b: Protons at C3 of the azetidine ring.

  • H5a/H5b: Protons at C5 (adjacent to spirocenter) of the cyclopentane ring.

  • H8a/H8b: Protons at C8 (adjacent to spirocenter) of the cyclopentane ring.

  • -OCH₂CH₃: Ethyl ester protons.

The conformation of the five-membered ring and the puckering of the four-membered ring will dictate which protons are spatially proximate. Assuming a plausible conformation where the ester group is pseudo-equatorial, we can predict key through-space interactions.

Comparative Data Table: Predicted vs. Observed NOEs

The following table objectively compares the expected NOE correlations required for structural validation against hypothetical, but realistic, experimental observations.

Interacting ProtonsExpected Proximity RelationshipPredicted NOE IntensityHypothetical Observed Cross-PeakImplication for Structure
H1 ↔ H5a/H8a Protons on the same face of the spiro-junctionMedium to StrongStrongConfirms the relative orientation of the C1 substituent and the cyclopentane ring. This is a critical validation peak .
H1 ↔ H3a Protons on the same face of the azetidine ringStrongStrongConfirms the cis relationship between H1 and H3a on the four-membered ring.
H1 ↔ H3b Protons on opposite faces of the azetidine ringWeak or AbsentAbsentConfirms the trans relationship between H1 and H3b, validating the ring pucker.
H5a ↔ H8a cis protons on the cyclopentane ringStrongStrongConfirms the geometry of the cyclopentane ring.
H5b ↔ H8b cis protons on the cyclopentane ringStrongStrongConfirms the geometry of the cyclopentane ring.
H1 ↔ -OCH₂CH₃ Protons on the ester group relative to the ringMediumMediumHelps define the conformation of the flexible ester side chain.

Conclusion: From Spectrum to Structure

The 2D NOESY experiment provides unambiguous, decisive evidence for the three-dimensional structure of complex molecules like 2-azaspiro[3.4]octane-1-carboxylate. By identifying key cross-peaks between protons on the two distinct rings, as outlined in the comparative table, a researcher can definitively validate the spirocyclic core and the relative stereochemistry of its substituents. This level of structural certainty is non-negotiable in the field of drug development, where a precise understanding of a molecule's shape is fundamental to understanding its biological activity. The robust protocol and analytical strategy presented here provide a clear and reliable path to achieving that certainty.

References

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Nuclear Overhauser effect - Wikipedia. (2024). Wikipedia. Retrieved from [Link]

  • Chary, K. V., & Modi, S. (1988). Analysis of intrasugar interproton NOESY cross-peaks as an aid to determine sugar geometries in DNA fragments. FEBS Letters, 233(2), 319-325. Retrieved from [Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • TUTORIAL: 2D NOESY EXPERIMENT - IMSERC. (n.d.). Northwestern University. Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR Facility. (n.d.). Michigan State University. Retrieved from [Link]

  • NOESY and EXSY - University of Ottawa. (n.d.). University of Ottawa. Retrieved from [Link]

  • TUTORIAL: 2D NOESY EXPERIMENT WITH PRESATURATION - IMSERC. (n.d.). Northwestern University. Retrieved from [Link]

  • NOESY and ROESY - University of Connecticut. (2018). University of Connecticut. Retrieved from [Link]

  • 2D 1H-1H NOESY - NMR Facility, UCSB. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility. (2022). University of Wisconsin-Madison. Retrieved from [Link]

  • The sign of NOESY peaks - UCSD SSPPS NMR Facility. (2021). University of California, San Diego. Retrieved from [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (n.d.). Indiana University. Retrieved from [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Advances in the exact nuclear Overhauser effect 2018-2022. (2023). PubMed Central (PMC). Retrieved from [Link]

  • 8.2 The Nuclear Overhauser Effect - MRI Questions. (2016). MRI Questions. Retrieved from [Link]

  • NMR Sample Preparation - Western University. (n.d.). Western University. Retrieved from [Link]

  • The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Joshi, K. (2018). synthesis and biological screening of new azaspiro[3][4] heptanecarboxylate derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Royal Society of Chemistry. Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026). PubMed Central (PMC). Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2014). SIOC Journals. Retrieved from [Link]

  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! (2025). YouTube. Retrieved from [Link]

  • Navarro-Vázquez, A., et al. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Crivere, B., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Smith, K. M., & Bair, J. S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Retrieved from [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2025). ResearchGate. Retrieved from [Link]

  • Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. Retrieved from [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • 6 The NOE Effect - Wiley Analytical Science. (n.d.). Wiley Analytical Science. Retrieved from [Link]

Sources

Comparative

Escape from Flatland: Evaluating 2-Azaspiro[3.4]octane-1-carboxylate as a Driver of Fsp3 and Drug-Likeness

Executive Summary For decades, high-throughput screening (HTS) libraries were dominated by planar, aromatic molecules. While these flat compounds are synthetically accessible via standard cross-coupling reactions, they o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, high-throughput screening (HTS) libraries were dominated by planar, aromatic molecules. While these flat compounds are synthetically accessible via standard cross-coupling reactions, they often suffer from poor physicochemical properties, leading to high attrition rates in clinical trials. As a Senior Application Scientist, I frequently guide drug development teams through the transition from these legacy "flat" scaffolds to three-dimensional architectures.

The turning point in modern medicinal chemistry was the introduction of the "Escape from Flatland" paradigm . This principle posits that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in a drug candidate directly correlates with improved clinical success. Among the most effective building blocks for increasing Fsp3​ are spirocycles. This guide objectively compares the integration of 2-azaspiro[3.4]octane-1-carboxylate against traditional aromatic rings, providing mechanistic insights and self-validating experimental protocols to support your hit-to-lead optimization.

The Core Metric: Understanding Fsp3​

The Fsp3​ descriptor is defined as the number of sp3-hybridized carbons divided by the total carbon count .

  • Aromatic Rings (e.g., Benzene, Pyridine): Fsp3​=0 . These structures promote rigid, planar geometries.

  • Spirocycles (e.g., 2-Azaspiro[3.4]octane): Fsp3​≈0.8−1.0 . These structures project functionality into three-dimensional space.

By replacing a flat phenyl ring with a 2-azaspiro[3.4]octane core, researchers can dramatically alter the physicochemical profile of a lead compound without significantly increasing molecular weight.

Structural Comparison: 2-Azaspiro[3.4]octane vs. Aromatic Rings

When evaluating building blocks for lead optimization, the causality between molecular geometry and bulk properties must be understood. Aromatic rings tend to stack via π−π interactions, which increases the crystal lattice energy. A high lattice energy makes it thermodynamically difficult for the molecule to dissolve in aqueous media, leading to poor oral bioavailability. Furthermore, flat hydrophobic surfaces are prone to promiscuous binding with off-target proteins (such as hERG or Cytochrome P450s), increasing toxicity risks .

Conversely, the orthogonal ring system of 2-azaspiro[3.4]octane-1-carboxylate disrupts planar stacking. The spirocyclic quaternary carbon forces the molecule into a rigid 3D conformation. This lowers the melting point, decreases lipophilicity (LogP), and significantly enhances aqueous solubility.

Table 1: Physicochemical and Performance Comparison
ParameterFlat Aromatic Analog (e.g., Phenyl/Indole)2-Azaspiro[3.4]octane-1-carboxylate AnalogMechanistic Impact on Drug-Likeness
Average Fsp3​ ~0.15 - 0.30~0.55 - 0.85Higher Fsp3​ correlates with progression to Phase III/Approval.
Kinetic Solubility < 15 µM (Prone to precipitation)> 180 µM (Highly soluble)Disruption of π−π stacking lowers crystal lattice energy.
Off-Target Promiscuity HighLow3D steric bulk prevents non-specific hydrophobic binding.
Conformational Space 2D Planar3D OrthogonalEnhanced vector projection for precise target pocket complementarity.

Mechanistic Pathway: From Structure to Clinical Success

To visualize the strategic advantage of spirocyclic incorporation, the logical relationship between molecular geometry and clinical outcomes is mapped below.

G Aromatic Flat Aromatic Rings (Low Fsp3) Tox High Lipophilicity & Promiscuity Aromatic->Tox pi-pi stacking Spiro 2-Azaspiro[3.4]octane Core (High Fsp3) Sol Improved Solubility & Target Specificity Spiro->Sol 3D conformation Fail Higher Attrition Rate in Clinical Trials Tox->Fail Success Enhanced Clinical Success Rate Sol->Success

Caption: Logical flow: Aromatic rings vs. high Fsp3 spirocycles in clinical success.

Experimental Methodologies

To objectively validate the performance of 2-azaspiro[3.4]octane-1-carboxylate against aromatic alternatives, we employ a self-validating experimental pipeline. The protocols below detail the synthesis and subsequent solubility profiling of the resulting analogs .

Protocol 1: Spirocycle Incorporation via Amide Coupling

Causality Check: We utilize HATU and DIPEA rather than standard EDC/HOBt. The steric hindrance inherent to the spirocyclic amine requires a highly reactive uronium salt to prevent epimerization and drive the coupling to completion.

  • Reagent Preparation: Dissolve the core carboxylic acid scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling: Add 2-azaspiro[3.4]octane-1-carboxylate (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor completion via LC-MS. The rigid 3D nature of the spirocycle acts as a self-validating marker on the chromatogram, typically eluting earlier than its planar aromatic counterpart due to reduced lipophilicity.

  • Purification: Quench with water, extract with ethyl acetate, and purify via preparative HPLC to yield the final Fsp3​ -enriched analog.

Protocol 2: High-Throughput Kinetic Solubility Profiling (Nephelometry)

Causality Check: Nephelometry is chosen over thermodynamic shake-flask methods because it allows rapid, self-validating detection of the exact precipitation point via laser light scattering, minimizing the consumption of precious synthesized material.

  • Stock Preparation: Prepare a 10 mM stock solution of both the spirocyclic analog and the aromatic control in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions into phosphate-buffered saline (PBS, pH 7.4), yielding final compound concentrations ranging from 1 µM to 500 µM (final DMSO concentration 2%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking to reach equilibrium.

  • Nephelometric Measurement: Read the plate using a nephelometer. The instrument measures scattered light; a sharp increase in scattering indicates the formation of insoluble particles (the precipitation point).

  • Data Analysis: Plot concentration versus light scattering. The inflection point represents the kinetic solubility limit. You will consistently observe that the 2-azaspiro[3.4]octane derivative shifts this inflection point to a much higher concentration compared to the aromatic control.

Workflow Step1 Scaffold Prep (Carboxylic Acid) Step2 Amide Coupling (2-Azaspiro[3.4]octane) Step1->Step2 Step3 Purification (Prep-HPLC) Step2->Step3 Step4 Kinetic Solubility Assay (Nephelometry) Step3->Step4 Step5 Data Analysis (Fsp3 vs Solubility) Step4->Step5

Caption: Step-by-step workflow for spirocycle incorporation and solubility profiling.

Conclusion

The transition from flat, aromatic drug candidates to three-dimensional architectures is not merely a theoretical exercise; it is a proven strategy to reduce clinical attrition. By integrating building blocks like 2-azaspiro[3.4]octane-1-carboxylate , medicinal chemists can systematically increase Fsp3​ , disrupt deleterious π−π stacking, and dramatically improve aqueous solubility and target specificity. The comparative data and self-validating protocols provided in this guide serve as a blueprint for modernizing lead optimization workflows.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry. URL:[Link]

  • Wei, W., et al. (2020). "Fsp3: A new parameter for drug-likeness." Drug Discovery Today. URL:[Link]

  • Chupakhin, E., et al. (2024). "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery. URL:[Link]

  • Burkhard, J. A., et al. (2013). "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes." Organic Letters. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride

Operational Safety and PPE Protocol for Handling Methyl 2-azaspiro[1]octane-1-carboxylate hydrochloride As a Senior Application Scientist, I recognize that handling spirocyclic amine hydrochlorides requires precision not...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Protocol for Handling Methyl 2-azaspiro[1]octane-1-carboxylate hydrochloride

As a Senior Application Scientist, I recognize that handling spirocyclic amine hydrochlorides requires precision not just in synthesis, but in safety execution. Methyl 2-azaspiro[1]octane-1-carboxylate hydrochloride is a highly valuable scaffold in modern drug discovery, often utilized to improve the metabolic stability and pharmacokinetic profiles of lead compounds. However, its physical properties as a hydrochloride salt present specific operational hazards. This guide provides a self-validating, step-by-step protocol for the safe handling, transfer, and disposal of this chemical.

Chemical Profile & Hazard Assessment

Before initiating any physical handling, a thorough understanding of the compound's hazard profile is mandatory. According to its safety data sheet, this compound is classified under the Globally Harmonized System (GHS) as causing skin irritation, serious eye irritation, and specific target organ toxicity via single exposure (2)[2].

Table 1: Quantitative Data & Hazard Summary

ParameterValue / ClassificationOperational Implication
Chemical Name Methyl 2-azaspiro[1]octane-1-carboxylate hydrochlorideN/A
CAS Number 2031258-52-1Unique identifier for inventory tracking
EC Number 113-473-4Regulatory compliance logging
Physical State Solid (Hydrochloride Salt)Prone to static charging and dust generation
H315 Skin Irritation (Category 2)Mandates robust dermal barrier (Nitrile)
H319 Eye Irritation (Category 2A)Mandates sealed splash goggles
H336 STOT SE 3 (Drowsiness/Dizziness)Mandates fume hood handling to prevent inhalation

Mechanistic Basis for PPE Selection

Do not simply don personal protective equipment (PPE) out of habit; understand the causality behind the selection to ensure a self-validating safety system.

  • Dermal Protection (Nitrile Gloves): As an amine hydrochloride, this compound is highly water-soluble. If fine dust settles on unprotected skin, ambient moisture or sweat will rapidly dissolve the salt, creating a localized concentrated acidic solution that exacerbates the H315 skin irritation hazard. Standard 4-mil nitrile gloves provide an adequate barrier, but double-gloving is recommended during bulk transfers.

  • Ocular Protection (Splash Goggles): Standard safety glasses with side shields are insufficient. The H319 classification requires tight-fitting chemical splash goggles to prevent airborne micro-particles from bypassing the lenses and contacting the ocular mucosa.

  • Respiratory & Engineering Controls: The H336 classification (drowsiness/dizziness) indicates that inhalation of the dust or any volatile free-base impurities must be strictly avoided. The OSHA Laboratory Standard mandates that such manipulations be carried out within a certified chemical fume hood to minimize employee exposure (3)[3].

Experimental Protocol: Safe Weighing and Transfer

To ensure a self-validating safety system, follow this step-by-step methodology. Every step is designed to mitigate the specific risks of handling hazardous powders.

Step 1: Environmental Preparation

  • Validate the Fume Hood: Before opening the chemical container, verify that the fume hood monitor reads a face velocity between 80-100 feet per minute (fpm).

  • Static Mitigation: Line the weighing area with an anti-static mat. Hydrochloride salts of spirocyclic amines often carry a static charge, which can lead to the sudden aerosolization of fine powders when approached with a metal spatula.

Step 2: PPE Donning Sequence

  • Inspect and don a flame-resistant lab coat.

  • Don tight-fitting chemical splash goggles.

  • Don two pairs of nitrile gloves. Pull the cuffs of the inner gloves under the lab coat sleeves, and the outer gloves over the sleeves to eliminate exposed skin at the wrists.

Step 3: Handling & Transfer

  • Use a grounded, anti-static micro-spatula to transfer the solid.

  • Estimate the required amount and transfer it into a pre-weighed, sealable vial.

  • Cap the vial immediately after the transfer is complete, before removing it from the fume hood.

Step 4: Decontamination (Wet-Wipe Method)

  • Never use a dry brush to clean up residual powder, as this will resuspend the STOT SE 3 dust into the breathing zone.

  • Instead, wipe the spatula and the balance area with a damp, lint-free cloth (using a water/isopropanol mixture) to safely capture the powder (4)[4].

Safety & Handling Workflow

The following diagram illustrates the logical decision-making process for handling this compound and responding to potential spills.

Workflow Start Pre-Operation Assessment CAS 2031258-52-1 PPE Don PPE Nitrile Gloves, Splash Goggles, Lab Coat Start->PPE Env Engineering Controls Validate Fume Hood (80-100 fpm) PPE->Env Handling Material Transfer Use Anti-Static Spatula Env->Handling SpillCheck Spill or Exposure? Handling->SpillCheck SpillResp Spill Response Wet-Wipe Method to Prevent Dust SpillCheck->SpillResp Yes NormalProc Proceed to Reaction/Assay SpillCheck->NormalProc No Disposal Waste Segregation Solid Organic Salt Waste SpillResp->Disposal NormalProc->Disposal

Operational workflow for handling Methyl 2-azaspiro[1]octane-1-carboxylate hydrochloride.

Waste Management and Disposal Plan

Proper logistical planning extends to the end of the chemical's lifecycle.

  • Solid Waste: Contaminated wipes, empty reagent vials, and disposable spatulas must be collected in a sealed, clearly labeled solid hazardous waste container. Do not discard these items in standard municipal trash.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., dichloromethane, dimethylformamide) during downstream synthesis, route the waste to the appropriate halogenated or non-halogenated organic waste stream.

  • Chemical Incompatibilities in Waste: Do not mix the aqueous or organic waste of this hydrochloride salt with strong bases in the waste stream. Introducing a strong base will deprotonate the salt, free-basing the spirocyclic amine. This exothermic neutralization can alter the volatility and toxicity profile of the waste carboy, potentially leading to dangerous off-gassing.

References

  • Title: methyl 2-azaspiro[1]octane-1-carboxylate hydrochloride - NextSDS Source: NextSDS Chemical Substance Information URL:

  • Title: Working with Particularly Hazardous Chemicals Source: Florida State University Environmental Health & Safety URL
  • Source: National Center for Biotechnology Information (NCBI)

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride
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